sodium;dodecyl sulfate
Description
Contextual Significance as a Model Anionic Surfactant in Scientific Inquiry
Sodium dodecyl sulfate (B86663) is widely regarded as a model anionic surfactant in scientific research due to its well-characterized physicochemical properties and predictable behavior in aqueous solutions. d-nb.inforesearchgate.net Its ability to self-assemble into micelles, spherical structures with a hydrophobic core and a hydrophilic surface, above a certain concentration known as the critical micelle concentration (CMC), is a key feature of its utility. lcms.cz In pure water at 25°C, the CMC of SDS is approximately 8.2 mM. wikipedia.orgwikipedia.orgresearchgate.net
The formation of micelles allows SDS to solubilize nonpolar substances in aqueous environments, a property that is fundamental to its function as a detergent and its application in various scientific techniques. wikipedia.orgchagrinvalleysoapandsalve.com The aggregation number, which is the average number of surfactant molecules in a micelle, is another important parameter. For SDS at its CMC in water, the aggregation number is typically around 62. wikipedia.orglcms.cz The micelle ionization fraction, which represents the degree of dissociation of the counterions from the micelle surface, is about 0.3 for SDS. wikipedia.org
The behavior of SDS micelles can be influenced by various factors, including temperature, pressure, and the presence of electrolytes. wikipedia.org For instance, the addition of salts like sodium chloride can lower the CMC and increase the aggregation number. nih.gov The Krafft point, the temperature at which the solubility of a surfactant equals its CMC, is another critical characteristic. oup.comtaylorandfrancis.com Below the Krafft point, the surfactant's solubility is limited. taylorandfrancis.com For SDS in water, the Krafft point is around 12°C. taylorandfrancis.com The addition of substances like glycerol (B35011) can increase the Krafft temperature of SDS. nih.gov
Historical Development and Early Scientific Discoveries Pertaining to Dodecyl Sulfates
The development of synthetic detergents like sodium lauryl sulfate began in the early 20th century. bestshotpet.com During World War I, shortages of fats and oils, the traditional ingredients for soap, spurred the development of synthetic alternatives. chagrinvalleysoapandsalve.combestshotpet.com Scientists developed a process to produce dodecyl alcohol from coconut or palm kernel oil, which then could be sulfated to create sodium lauryl sulfate. bestshotpet.comwikipedia.org
Initially, SLS was used for industrial purposes, such as an engine degreaser during World War II, due to its powerful ability to remove oils and residues. morroccomethod.comrisingsunyoga.com By the 1950s, its use had expanded significantly into household and personal care products, largely replacing traditional soaps in many applications. chagrinvalleysoapandsalve.combestshotpet.com This was driven by its effectiveness as a foaming agent and its ability to perform well in various water hardness levels. morroccomethod.comrisingsunyoga.com
Broad Academic Relevance across Diverse Scientific Disciplines
The unique properties of sodium dodecyl sulfate have made it an indispensable tool across a wide range of scientific fields.
Biochemistry and Molecular Biology: SDS is most famously used in SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a fundamental technique for separating proteins based on their molecular weight. byjus.combritannica.com SDS denatures proteins by disrupting non-covalent bonds, causing them to unfold into a linear chain. wikipedia.org It then coats the protein with a uniform negative charge, allowing for separation based purely on size during electrophoresis. wikipedia.org SDS is also crucial for cell lysis during DNA and RNA extraction, as it solubilizes cell membranes and denatures proteins, including enzymes that could degrade the nucleic acids. wikipedia.orgrroij.commagen-tec.com
Chemistry: In chemistry, SDS is a model compound for studying the principles of surfactant self-assembly, micellization, and interfacial phenomena. researchgate.net Its interactions with polymers and other molecules are extensively studied to understand complex fluid behavior. d-nb.info Aqueous solutions of SDS are also used to disperse or suspend nanomaterials like carbon nanotubes. wikipedia.org
Materials Science: The ability of SDS to modify surface properties is utilized in materials science. It can be used as a template for the synthesis of porous materials and in the formulation of emulsions and dispersions. wikipedia.org Its role in the controlled aggregation and dispersion of particles is also an area of active research. researchgate.net
Physicochemical Properties of Sodium Dodecyl Sulfate
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 8.2 mM wikipedia.orgwikipedia.orgresearchgate.net | In pure water at 25°C |
| Aggregation Number | ~62 wikipedia.orglcms.cz | At CMC in pure water |
| Micelle Ionization Fraction (α) | ~0.3 wikipedia.org | At CMC in pure water |
| Krafft Temperature | ~12 °C taylorandfrancis.com | In water |
This table provides typical values for SDS in aqueous solution. These values can be affected by factors such as temperature, pressure, and the presence of electrolytes.
Properties
IUPAC Name |
sodium;dodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical Frameworks and Computational Modeling of Sodium Dodecyl Sulfate Systems
Atomistic and Coarse-Grained Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational studies on SDS, allowing for the observation of molecular motion over time. These simulations are performed at different resolutions, primarily atomistic (all-atom, AA) and coarse-grained (CG), each offering a trade-off between detail and computational cost. nih.gov AA simulations provide a high-resolution view of every atom in the system, while CG models group atoms into larger beads, enabling the simulation of larger systems over longer timescales. nih.govacs.orgnih.gov
Development and Parameterization of Force Fields for Sodium Dodecyl Sulfate (B86663) (e.g., OPLS-AA, AMBER, MARTINI)
The accuracy of MD simulations is critically dependent on the force field, a set of parameters that defines the potential energy of the system. Several force fields have been developed and parameterized for simulating SDS, including OPLS-AA (Optimized Potentials for Liquid Systems - All-Atom), AMBER (Assisted Model Building with Energy Refinement), and the coarse-grained MARTINI force field. acs.orgnih.gov
Parameterization involves adjusting force field parameters to reproduce experimental data or results from high-level quantum mechanics (QM) calculations. nih.govunamur.be For SDS, this includes optimizing parameters for bond lengths, angles, dihedral angles, and charge distributions to accurately represent the molecule's structure and interactions. nih.gov For instance, new parameter sets for CG, united-atom (UA), and AA resolutions have been proposed based on QM-level optimization of the SDS structure and charge distribution, leading to a more coherent description across different simulation scales. nih.govunamur.be
The MARTINI force field, a popular choice for coarse-grained simulations, represents molecules by mapping groups of approximately four heavy atoms to a single interaction center. ucalgary.ca This simplification allows for the investigation of large-scale phenomena like micellization over microseconds. frontiersin.org The parameterization of MARTINI models is systematically based on reproducing the partitioning free energies of chemical compounds between polar and nonpolar phases. ucalgary.ca
Studies have shown that the choice of force field can significantly impact simulation outcomes. For example, simulations of large SDS aggregates using certain versions of GROMOS or OPLS-AA force fields can lead to the formation of unrealistic bicelle structures instead of the expected rod-like micelles. acs.orgnih.gov This highlights the importance of the Lennard-Jones parameters for the sodium ions and the sulfate headgroup's oxygen atoms in accurately modeling electrostatic interactions and preventing artificial condensation of head groups. nih.gov
Validation of Computational Models through Comparison with Experimental Observations
Validation is a crucial step to ensure that computational models accurately reflect the real-world behavior of SDS systems. fiveable.meresearchgate.netnih.gov This process involves comparing simulation results with experimental data. researchgate.net Key experimental observables used for validating SDS models include:
Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. The experimental CMC for SDS in water at 25°C is approximately 8 x 10⁻³ mol/L. wikipedia.org Coarse-grained models, such as those using the MARTINI force field, have shown good agreement with this experimental value. acs.orgnih.gov
Micelle Size and Shape: Experimental techniques like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) provide information on the size and shape of SDS micelles. frontiersin.org Simulation results, including micelle diameter and aggregation numbers, are compared against these measurements. frontiersin.orgprinceton.edu
Thermodynamic Properties: Properties such as the enthalpy of micellization can be calculated from simulations and compared to experimental values obtained through techniques like isothermal titration calorimetry. nih.gov
Discrepancies between simulation and experiment can arise from force field inaccuracies, insufficient simulation time, or limitations in the model itself. researchgate.net The validation process is often iterative, with disagreements guiding the refinement of the computational model. nih.gov For example, comparing simulated SAXS profiles with experimental ones helps validate the structural arrangements of SDS aggregates under different conditions. frontiersin.org
Simulation of Sodium Dodecyl Sulfate Micellar Aggregation and Supramolecular Structures
MD simulations have provided detailed insights into the dynamic process of micelle formation. Starting from a random distribution of SDS molecules in water, simulations can capture the spontaneous self-assembly into spherical or rod-like aggregates. acs.orgprinceton.edu The hydrophobic alkyl tails of the SDS molecules drive this process, clustering together to minimize contact with water, while the hydrophilic sulfate headgroups remain exposed to the aqueous environment. acs.orgnih.gov
The structure and shape of these aggregates are influenced by factors such as surfactant concentration and temperature. princeton.edunih.gov At concentrations above the CMC, SDS molecules aggregate into micelles. nih.gov Simulations have shown that with increasing hydrophobic chain length, the shape of sodium alkyl sulfate micelles can transition from spherical to ellipsoidal or cylindrical. researchgate.net Furthermore, temperature can induce structural transitions; at low temperatures, SDS may form crystalline aggregates, while at higher temperatures, more fluid micelles are observed. princeton.edu
Simulations also allow for the study of interactions between SDS micelles and other molecules, such as polymers. For instance, atomistic MD simulations of an SDS micelle with poly(ethylene oxide) (PEO) revealed that the polymer wraps around the micelle surface, primarily driven by hydrophobic interactions between the polymer and the surfactant tails. nih.gov
Prediction of Critical Micelle Concentrations and Phase Transitions
Computational methods are increasingly used to predict the CMC of surfactants, which is a fundamental property. researchgate.netnih.gov One approach involves running a series of simulations at different surfactant concentrations and monitoring a property that changes abruptly at the CMC, such as the bulk viscosity or the formation of aggregates. acs.orgnih.gov Coarse-grained MD simulations have been particularly successful in this regard, yielding CMC values for SDS that are in good agreement with experimental data. acs.orgnih.gov
Other computational approaches, such as the non-Bornian solvation model, have been used to predict the Gibbs energy change for the adsorption-desorption processes of surfactants at an oil-water interface. nih.gov These models have found a linear relationship between the CMC and the Gibbs energies for adsorption, providing another avenue for theoretical prediction. nih.gov Quantitative structure-property relationship (QSPR) models have also been developed, which correlate the CMC with molecular descriptors related to the size of the hydrophobic domain and the structural complexity of the surfactant molecule. bohrium.com
| Method | Predicted/Measured CMC (mol/L) | Conditions | Reference |
|---|---|---|---|
| Experimental (Standard) | 8 x 10⁻³ | Water, 25°C, 1 atm | wikipedia.org |
| Experimental (Conductivity) | 9.5 x 10⁻³ | Water | scispace.com |
| Experimental (Fluorescence) | 8.3 x 10⁻³ | Water | scispace.com |
| Coarse-Grained MD (MARTINI) | Good agreement with experiment | Room Temperature | acs.orgnih.gov |
Quantum-Chemical Computations for Sodium Dodecyl Sulfate Molecular Interactions
Quantum-chemical computations, such as those based on Density Functional Theory (DFT), provide a highly detailed, electronic-level understanding of molecular interactions involving SDS. journal-vniispk.ru These methods are used to study the structure and interaction energies of complexes formed between SDS and other molecules, which is too computationally expensive for classical MD. researchgate.net
For example, DFT has been used to study the interaction between leucine (B10760876) and an SDS dimer, which serves as a fragment of a micelle. journal-vniispk.ru These calculations can determine the spatial structures and intermolecular interaction energies, revealing how they change as the amino acid penetrates the micelle model. journal-vniispk.ruresearchgate.net Such studies have shown that the strongest interaction energy occurs between the zwitterionic form of the amino acid and the hydrophilic part of the SDS dimer. journal-vniispk.ru These computations provide fundamental data that can be used to refine the parameters of classical force fields, ensuring they more accurately represent the underlying physics. nih.govunamur.be
Thermodynamic Models of Sodium Dodecyl Sulfate Adsorption and Binding Phenomena
Thermodynamic models are employed to describe and predict the macroscopic behavior of SDS systems, such as its adsorption at interfaces and binding to other molecules. These models are often based on fundamental principles of equilibrium and statistical mechanics. conicet.gov.ar
The partitioning of SDS from an aqueous solution into lipid membranes, for example, has been studied using isothermal titration calorimetry. nih.gov These experiments revealed that the partitioning of the dodecyl sulfate anion into a bilayer membrane is an exothermic process. nih.gov The data can be described by thermodynamic models that account for electrostatic repulsion between the inserted dodecyl sulfate ions and those in the solution near the membrane surface. nih.govnih.gov The Gouy-Chapman theory, for instance, can be combined with a Langmuir adsorption isotherm to quantitatively understand these electrostatic effects and the binding of counterions. nih.gov
For the adsorption of SDS at the air-water or oil-water interface, theoretical models have been developed to relate the surface tension to the surfactant concentration. acs.org These models account for counterion binding to the charged surfactant monolayer. By fitting these models to experimental surface tension data, it is possible to determine key parameters like the adsorption of surfactant and counterions, and the surface electric potential. acs.org The "closed association model" is a simplified thermodynamic model that describes micellization as an equilibrium between free surfactant monomers and monodispersed micelles, allowing for the calculation of standard thermodynamic parameters like the free energy, enthalpy, and entropy of micellization from experimental CMC data. conicet.gov.ar
| Parameter | Value | System/Conditions | Reference |
|---|---|---|---|
| Partition Enthalpy (ΔH⁰D) | -6.0 kcal/mol | Partitioning into bilayer membrane at 28°C | nih.gov |
| Molar Heat Capacity (ΔC⁰P) | -50 ± 3 cal mol⁻¹ K⁻¹ | Partitioning into bilayer membrane | nih.gov |
| Surface Partition Constant (K) | 1.2 x 10⁴ M⁻¹ to 6 x 10⁴ M⁻¹ | SDS-membrane equilibrium | nih.gov |
Kinetic Models for Sodium Dodecyl Sulfate-Induced Structural Transitions in Biomolecules
The interaction between sodium dodecyl sulfate (SDS) and biomolecules, particularly proteins, is a dynamic process that cannot be fully described by equilibrium thermodynamics alone. Kinetic models are essential for understanding the time-dependent pathways of SDS-induced conformational changes, from the initial binding events to the final denatured state. The structural transitions are often complex, involving multiple steps and intermediates, with kinetics that are highly dependent on the concentration of SDS. nih.govnih.gov
Early kinetic investigations using techniques like stopped-flow spectrometry revealed that the denaturation process is not a simple, single-step event. For instance, the denaturation of the multimeric protein carmin was found to follow a two-step process, consisting of a fast and a slow kinetic phase. nih.gov This multi-phasic nature suggests the presence of intermediate states along the unfolding pathway. The mechanism of interaction is also strongly tied to the aggregation state of the SDS molecules. researchgate.net Below its critical micelle concentration (CMC), SDS exists as monomers that interact with proteins primarily through hydrophobic forces, initiating the unfolding of the tertiary structure. nih.govresearchgate.net Above the CMC, SDS micelles become the dominant interacting species, leading to a more profound expansion of the protein chain, driven by coulombic repulsion between bound micelles. nih.govresearchgate.net
More recent studies using single-molecule Förster resonance energy transfer (smFRET) have provided even greater detail, revealing that a single protein can experience multiple, distinct kinetic regimes as the SDS concentration is varied. nih.gov The unfolding of the globular protein S6 in SDS, for example, is a multi-stage process involving at least three different denatured states, a stark contrast to the simple two-state unfolding it undergoes in the presence of a chemical denaturant like guanidium chloride. nih.gov These findings underscore the necessity of sophisticated kinetic models that can account for the diverse and concentration-dependent interactions between SDS and biomolecules.
Molecular dynamics (MD) simulations have become a powerful tool for probing the microscopic mechanisms of these kinetic processes. illinois.edunih.gov These computational models allow researchers to visualize the unfolding pathways in all-atom detail, revealing specific interactions that trigger structural disruption. nih.govnih.gov Simulations have shown that unfolding can be initiated by the insertion of individual SDS molecules between secondary structure elements, such as β-strands, which then allows larger micelles to wedge the structure apart. nih.govresearchgate.net The final state is often depicted by a "necklace-and-beads" model, where the unfolded polypeptide chain wraps around one or more SDS micelles in a dynamic assembly. nih.govresearchgate.net
The kinetic models for SDS-induced transitions are influenced by several factors, including the intrinsic stability of the protein. Kinetically stable proteins, which are trapped in their native conformation by a high energy barrier, show significant resistance to SDS-induced denaturation. acs.orgpnas.org Other factors such as ionic strength and pH can also modulate unfolding rates by altering micellar structure and electrostatic interactions between the detergent and the protein. proquest.com
Research Findings on Kinetic Parameters
Detailed kinetic studies have quantified the rates of SDS-induced structural changes in various proteins. The study on carmin provides specific first-order rate constants for its denaturation process at a given SDS concentration.
| Kinetic Step | First-Order Rate Constant (min⁻¹) |
|---|---|
| Fast Step | 89.6 ± 8.1 |
| Slow Step | 15.8 ± 1.5 |
This table presents the first-order rate constants for the two-step denaturation process of the protein carmin in the presence of 6.3 mM sodium dodecyl sulfate. nih.gov
The unfolding of protein S6 in SDS has been shown to proceed through several distinct kinetic regimes that are directly dependent on the surfactant concentration. This multi-stage unfolding highlights the complex relationship between SDS concentration and the timescale of protein denaturation.
| SDS Concentration Range | Kinetic Timescale | Description of Interaction |
|---|---|---|
| ≤1 mM | Minutes | Formation of quasi-micelles between S6 and SDS molecules. |
| Millimolar range | Multi-second | Denaturation through a heterogeneous ensemble of unfolded states. |
| Tens of millimolar | Seconds | Unfolding into a micelle-packed conformation. |
| >50 mM | Milliseconds | Rapid unfolding dynamics. |
This table summarizes the four distinct kinetic regimes observed for the unfolding of protein S6 as a function of sodium dodecyl sulfate concentration, as determined by single-molecule FRET spectroscopy. nih.gov
These findings illustrate that kinetic models for SDS-induced transitions must be versatile enough to accommodate different mechanisms, including two-state, multi-state, and concentration-dependent models, reflecting the intricate and dynamic nature of the protein-surfactant system.
Fundamental Molecular and Supramolecular Interactions Involving Sodium Dodecyl Sulfate
Protein-Sodium Dodecyl Sulfate (B86663) Interactions
Sodium dodecyl sulfate (SDS) is an anionic surfactant widely utilized for its ability to induce conformational changes in proteins, leading to their denaturation and unfolding. acs.org This process is fundamental to various laboratory techniques, most notably SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. illinois.edukhanacademy.org The interaction is complex, involving a series of molecular events that disrupt the protein's native three-dimensional structure. quora.com
The denaturation of proteins by sodium dodecyl sulfate is a multi-faceted process driven by the amphiphilic nature of the SDS molecule, which possesses both a hydrophobic hydrocarbon tail and a hydrophilic, negatively charged sulfate headgroup. acs.orgaatbio.comyoutube.com This dual characteristic allows it to interfere with the delicate balance of forces that maintain a protein's native conformation. aatbio.com The mechanism involves the disruption of non-covalent bonds, the formation of protein-surfactant complexes, and a multi-stage unfolding pathway that is highly dependent on the concentration of SDS. nih.govrsc.org
The three-dimensional structure of a protein is primarily stabilized by a network of non-covalent interactions, including hydrophobic interactions, ionic bonds, and hydrogen bonds. quora.comaatbio.com SDS effectively disrupts these interactions. As an amphiphilic molecule, the hydrophobic tail of SDS interferes with the internal hydrophobic core of globular proteins, which is a major driving force for protein folding. aatbio.comnih.govresearchgate.net Simultaneously, the charged sulfate region of SDS interacts with and disrupts the ionic bonding that contributes to the protein's tertiary structure. youtube.com This dual interaction breaks down the forces holding the protein in its folded state. reddit.com The nature of the interaction is predominantly hydrophobic at submicellar concentrations and becomes exclusively hydrophobic at micellar levels of SDS. nih.govresearchgate.net
As SDS molecules bind to a protein, they form complex structures that lead to significant conformational changes. Initially, SDS monomers can bind to proteins almost like ligands, but as the concentration increases, surfactant clusters form around the protein, causing disruption of its structure. nih.gov This leads to the formation of SDS-protein complexes where the protein chain is associated with SDS micelles. nih.gov
Molecular dynamics simulations have revealed that proteins can wrap around SDS micelles in what is described as a "necklace-and-beads" configuration. illinois.eduresearchgate.netnih.gov In this model, the number and location of the bound micelles can change dynamically. illinois.edu The expansion of the protein chain at micellar concentrations is further driven by coulombic repulsion between the negatively charged, protein-bound micelles and anionic amino acid side chains. nih.govresearchgate.net This process coats the protein in a uniform negative charge that is proportional to its length, masking the protein's intrinsic charge. khanacademy.org While SDS is primarily known as a denaturing agent, it can, in some cases, induce the formation of ordered structures like alpha-helices or beta-sheets in certain peptides and non-helical proteins. nih.govresearchgate.net
The pathway of protein unfolding is critically dependent on the concentration of sodium dodecyl sulfate, often proceeding through several distinct stages and intermediate states. nih.govpnas.org Studies have identified different regimes of interaction based on SDS concentration. nih.govrsc.org
Low (Submicellar) Concentrations: At concentrations below its critical micelle concentration (CMC), which is around 1–5 mM in most buffer systems, SDS exists as monomers. nih.govresearchgate.net In this range, it can bind to proteins, causing initial, often subtle, structural perturbations and unfolding of the tertiary structure. nih.govresearchgate.net For example, with the globular protein S6, quasi-micelles form on a minute timescale at ≤1 mM SDS. nih.govrsc.org
Millimolar (Near-CMC) Concentrations: As the concentration approaches the CMC, a more cooperative binding occurs, leading to the formation of surfactant clusters on the protein. nih.gov This results in a more significant disruption of the protein's secondary and tertiary structures, leading to a denatured ensemble of highly heterogeneous states. nih.govrsc.org For bovine carbonic anhydrase, a major structural transition occurs between 0.2-1.0 mM SDS. nih.gov
High (Micellar) Concentrations: Above the CMC, SDS forms micelles in solution. The interaction becomes exclusively hydrophobic, and the protein unfolds into a micelle-packed conformation. nih.govnih.gov This stage involves the expansion of the polypeptide chain, driven by electrostatic repulsion between the numerous negatively charged SDS molecules bound to it. nih.govresearchgate.net At tens of millimolar SDS, the protein S6 unfolds into this conformation on a second timescale, which accelerates to a millisecond timescale at concentrations above 50 mM. nih.govrsc.org
This concentration-dependent behavior shows that proteins exhibit a wide range of responses to SDS, differing in the concentrations at which they denature and the profiles of their unfolding pathways. pnas.org
| SDS Concentration Range | Interaction Regime | Timescale of Unfolding |
|---|---|---|
| ≤1 mM | Formation of quasi-micelles | Minutes |
| Millimolar range | Denaturation into heterogeneous states | Multi-seconds |
| Tens of millimolar | Unfolding into micelle-packed conformation | Seconds |
| >50 mM | Rapid unfolding | Milliseconds |
This data is based on studies of the globular protein S6 and illustrates the multi-stage unfolding process. nih.govrsc.org
Disulfide bonds (S-S) are strong covalent bonds formed between cysteine residues that provide significant stability to a protein's tertiary and quaternary structure. youtube.com Sodium dodecyl sulfate, by itself, does not break these covalent disulfide bonds; its action is limited to disrupting non-covalent interactions like hydrogen bonds and hydrophobic interactions. quora.com
For proteins stabilized by disulfide bridges, treatment with SDS alone will result in only partial denaturation. To achieve complete unfolding and separation of protein subunits held together by these bonds, a reducing agent must be added. khanacademy.orgyoutube.com Common reducing agents used in conjunction with SDS are β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT). khanacademy.orgreddit.com These agents cleave the disulfide bonds, converting them to reduced thiol groups (-SH), which allows the polypeptide chains to fully linearize under the denaturing influence of SDS. khanacademy.orgreddit.comquora.com This combination of SDS and a reducing agent is a standard procedure in techniques like SDS-PAGE to ensure that proteins are separated based purely on their molecular mass. khanacademy.orgpnas.org
The interaction between SDS and proteins can be quantitatively described through binding isotherms, which plot the amount of bound SDS per unit of protein as a function of the free SDS concentration. These studies reveal that the binding process is typically cooperative and often occurs in distinct phases.
Binding isotherms for several proteins show two main phases: an initial gradual increase in SDS binding, followed by a steep, cooperative increase. nih.gov The binding is generally completed at SDS concentrations below the CMC. nih.gov A widely cited binding ratio for many proteins under saturating conditions is approximately 1.4 grams of SDS per gram of protein, which corresponds to about one SDS molecule for every two amino acid residues. pnas.orgmdpi.com However, binding isotherms can differ for various proteins, indicating that the interaction is not entirely uniform across all protein types. nih.gov
Isothermal titration calorimetry (ITC) has been used to study the energetics of these interactions. For lysozyme (B549824), ITC isotherms show that at low SDS concentrations, the binding is exothermic and corresponds to specific electrostatic interactions with positively charged amino acid residues. researchgate.net At higher concentrations, the binding is dominated by hydrophobic cooperative association. researchgate.net The stoichiometry of the SDS-lysozyme complex is also dependent on the protein concentration, with molar ratios ranging from 80:1 to 220:1 (SDS:lysozyme). researchgate.net The presence of other solvents can also affect binding; for instance, the binding ratio for bovine serum albumin drops from 1.4 g SDS/g protein in water to 0.3 g SDS/g protein in 40% methanol (B129727). mdpi.com
| Protein | Binding Ratio (g SDS / g protein) | Conditions / Method | Molar Ratio (SDS:Protein) |
|---|---|---|---|
| General Proteins (Saturating) | ~1.4 | SDS-PAGE conditions | ~1 SDS per 2 amino acids |
| Bovine Serum Albumin | 1.4 ± 0.1 | Aqueous solvent (Dialysis) | Not specified |
| Bovine Serum Albumin | 0.30 ± 0.05 | 40% Methanol (Dialysis) | Not specified |
| Lysozyme | Not specified | High concentration (ITC) | 80:1 to 220:1 (concentration dependent) |
This table summarizes key quantitative findings on the binding of SDS to different proteins under various conditions. pnas.orgmdpi.comresearchgate.net
Specificity of Sodium Dodecyl Sulfate Interaction with Diverse Protein Types and Folds (e.g., Amyloid Fibrils)
The interaction of sodium dodecyl sulfate (SDS) with proteins is multifaceted and exhibits a degree of specificity depending on the protein's type, fold, and the surrounding environmental conditions. While SDS is widely recognized as a denaturing agent, its effects are not uniform across all proteins and can range from stabilization of certain structures to the induction of aggregation and amyloid fibril formation.
A significant body of research has demonstrated that SDS can induce amyloid formation in a diverse array of proteins. nih.gov A study involving 25 different proteins revealed that an appropriate molar ratio of protein to SDS could readily induce amyloidogenesis in all proteins tested, particularly at a pH below their respective isoelectric points (pI). nih.gov This suggests a crucial role for electrostatic interactions in the initiation of amyloid formation, where the positively charged protein surface interacts favorably with the negatively charged sulfate head groups of SDS. nih.gov
The interaction with amyloidogenic proteins, such as the amyloid β (Aβ) peptide associated with Alzheimer's disease, is particularly complex. The aggregation of Aβ in the presence of SDS is highly dependent on the detergent-to-peptide ratio (D/P). At low D/P ratios, SDS has been shown to promote the formation of Aβ aggregates with a significant β-sheet secondary structure, a hallmark of amyloid fibrils. nih.gov Specifically, two distinct β-sheet-containing species have been proposed to exist at D/P ratios below and above 11. nih.gov
Furthermore, in the context of β2-microglobulin-related (Aβ2M) amyloidosis, low concentrations of SDS (around its critical micelle concentration of approximately 0.5 mM) can induce a conformational change in natively folded β2-microglobulin monomers to partially folded, α-helix-containing structures. acs.org Surprisingly, this conformational shift facilitates the extension of Aβ2M amyloid fibrils at a neutral pH. acs.org However, as the SDS concentration increases above 1 mM, the α-helical content rises while the β-sheet content decreases, leading to a halt in fibril extension and destabilization of the fibrils. acs.org This biphasic effect underscores the delicate balance of interactions that govern the influence of SDS on amyloidogenic proteins.
The specificity of SDS interactions is not limited to amyloidogenic proteins. For instance, the acidic protein tropomyosin migrates abnormally in SDS-polyacrylamide gel electrophoresis (SDS-PAGE) because its acidic residues are repelled by the negatively charged SDS, leading to an inaccurate mass-to-charge ratio and altered migration. wikipedia.org This highlights that the amino acid composition and surface charge distribution of a protein play a significant role in dictating the nature and outcome of its interaction with SDS.
Table 1: Effect of Sodium Dodecyl Sulfate (SDS) on Amyloid Fibril Formation
| Protein Type | SDS Concentration | pH Condition | Observed Effect on Amyloid Fibrils |
| Diverse Proteins (25 types) | Appropriate molar ratio | Below isoelectric point (pI) | Induction of amyloid formation |
| Amyloid β (Aβ) peptide | Low detergent-to-peptide (D/P) ratio | Not specified | Promotion of β-sheet rich aggregates |
| β2-microglobulin | ~0.5 mM (around CMC) | Neutral | Extension of existing amyloid fibrils |
| β2-microglobulin | >1 mM | Neutral | Cessation of fibril extension and destabilization |
Kinetic Studies of Sodium Dodecyl Sulfate-Induced Protein Structural Transitions
Kinetic studies provide valuable insights into the time-dependent structural changes that proteins undergo upon interaction with sodium dodecyl sulfate. Techniques such as stopped-flow spectrometry, which can be coupled with circular dichroism (CD) and fluorescence spectroscopy, have been instrumental in elucidating the dynamics of these transitions. acs.orgnih.gov These methods allow for the real-time monitoring of changes in both the secondary and tertiary structure of proteins. acs.org
The unfolding of proteins in the presence of SDS is not a simple, single-step process. For instance, the 101-residue monomeric protein S6 unfolds in SDS above the critical micelle concentration (CMC) through at least two distinct modes. nih.govproquest.com One proposed model suggests that at lower SDS concentrations, where spherical micelles predominate, the unfolding follows saturation kinetics (mode 1). nih.govproquest.com In contrast, at higher SDS concentrations, which favor the formation of cylindrical micelles, the unfolding rate increases in a power-law dependent manner (mode 2). nih.govproquest.com This indicates that the structure of the SDS micelles plays a crucial role in the unfolding pathway.
Stopped-flow studies on the interaction of SDS with acid-denatured cytochrome c have revealed distinct refolding mechanisms at submicellar and micellar concentrations of the surfactant. nih.gov These studies, utilizing far-UV, near-UV, and Soret-band CD, as well as fluorescence, have identified the stabilization of molten globule-like intermediates during the refolding process. nih.gov The kinetics in the Soret region were observed to be multistep, suggesting that the spectral changes are linked to alterations in the secondary structure and not just solvent effects. nih.gov
For α-chymotrypsin, kinetic investigations using stopped-flow CD and fluorescence have shown that the structural transitions induced by SDS occur on a timescale that is slow enough to be well-characterized by this technique. acs.org A minimal mechanism to describe the conformational transition involves a rapid initial binding of SDS molecules to the native protein, followed by a subsequent, slower global unfolding of the protein-surfactant complex. acs.org
Time-resolved studies on α-synuclein, an intrinsically disordered protein, have employed a micro-stopped-flow system to investigate the dynamics of its interaction with SDS micelles. nih.govrsc.org These experiments have revealed a gradual change in the diffusion of the protein upon exposure to SDS, which is attributed not only to the binding to micelles but also to an intramolecular conformational change. nih.govrsc.org Interestingly, the diffusion coefficient was found to decrease in an intermediate state before increasing to the final state, suggesting the formation of a compact structure during the binding reaction. rsc.org
Table 2: Kinetic Parameters of SDS-Induced Protein Structural Transitions
| Protein | Technique | Key Kinetic Findings |
| Protein S6 | Stopped-flow | Two unfolding modes dependent on SDS micelle structure (spherical vs. cylindrical) |
| Cytochrome c (acid-denatured) | Stopped-flow CD and Fluorescence | Distinct refolding mechanisms at submicellar and micellar SDS concentrations; stabilization of molten globule intermediates |
| α-Chymotrypsin | Stopped-flow CD and Fluorescence | Rapid initial SDS binding followed by a slower global unfolding of the complex |
| α-Synuclein | Micro-stopped-flow with Transient Grating | Gradual change in diffusion; formation of a compact intermediate structure during binding to SDS micelles |
Modulation of Enzymatic Activity by Sodium Dodecyl Sulfate and Underlying Mechanisms
Sodium dodecyl sulfate can significantly modulate, and often inhibit, the catalytic activity of enzymes. The underlying mechanisms are closely tied to the conformational changes induced by the surfactant, which can disrupt the precise three-dimensional structure of the active site required for enzymatic function.
The effect of SDS on enzymatic activity is typically concentration-dependent. For example, the transpeptidase activity of a recombinant γ-glutamyltranspeptidase from Bacillus licheniformis (BlrGGT) was found to be greatly affected by SDS, with approximately 90% inactivation occurring at a concentration of 6 mM. nih.gov Kinetic studies of this enzyme revealed that SDS acts as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency. nih.gov
The inactivation of enzymes by SDS is a direct consequence of the surfactant-induced conformational changes. For BlrGGT, native polyacrylamide gel electrophoresis showed that the heterodimeric enzyme dissociated into its subunits at SDS concentrations above 2 mM. nih.gov Spectroscopic analyses, including far-UV CD and intrinsic tryptophan fluorescence, confirmed that significant conformational transitions occurred in the presence of SDS. The far-UV CD spectrum showed an increase in the magnitude of the negative peaks at 208 and 222 nm with increasing SDS concentration, indicating changes in the secondary structure. nih.gov Intrinsic fluorescence spectra demonstrated a conformational transition at approximately 5.1 mM SDS. nih.gov
Similarly, studies on protein tyrosine phosphatase (PTPase) from Thermus thermophilus HB27 showed that its inactivation by SDS was also concentration-dependent. nih.gov The relative activity of PTPase decreased sharply as the SDS concentration increased to 20 μM. nih.gov Fluorescence and CD spectra suggested that SDS induced significant conformational transitions in PTPase, leading to its inactivation through changes in both the α-helical structure and the tertiary structure. nih.gov Structural analysis pointed towards the involvement of hydrophobic and charged residues around the active site in the interactions with SDS, which are thought to be the primary driving forces for the observed inactivation and conformational changes. nih.gov
It has also been noted that elevated concentrations of SDS can render enzymes inactive by disrupting their tertiary structure. researchgate.net The interaction of SDS with proteins to form negatively charged SDS-protein complexes disrupts the non-covalent interactions, such as hydrophobic interactions, ionic bonds, and hydrogen bonds, that are essential for maintaining the native, active conformation of the enzyme. nih.gov
Table 3: Effect of Sodium Dodecyl Sulfate (SDS) on Enzymatic Activity
| Enzyme | SDS Concentration | Effect on Activity | Proposed Mechanism |
| γ-Glutamyltranspeptidase (BlrGGT) | 6 mM | ~90% inactivation | Mixed-type inhibition; dissociation of heterodimer; conformational changes |
| Protein Tyrosine Phosphatase (PTPase) | 20 μM | Sharp decrease in activity | Conformational transitions (α-helical and tertiary structure); interaction with active site residues |
Polymer-Sodium Dodecyl Sulfate Interactions
The interaction between polymers and sodium dodecyl sulfate in aqueous solutions is a complex phenomenon governed by a balance of electrostatic and hydrophobic forces. These interactions can lead to the formation of polymer-surfactant complexes with unique properties and structures.
Mechanisms of Polymer-Surfactant Complex Formation (Electrostatic Attraction, Hydrophobic Association)
The formation of complexes between polymers and SDS is primarily driven by two main mechanisms: electrostatic attraction and hydrophobic association. nih.govresearchgate.netnih.gov The dominant mechanism depends on the nature of the polymer (charged or neutral) and the solution conditions.
For polyelectrolytes carrying a positive charge, the primary driving force for interaction with the anionic SDS is electrostatic attraction. nih.gov This interaction is often cooperative, especially in the presence of salt, and leads to the formation of nanoparticles. researchgate.net The binding of SDS to a cationic polymer like poly(diallyldimethylammonium chloride) (PDAC) is governed by both electrostatic and hydrophobic interactions. researchgate.net In such systems, the binding of the charged surfactant to the polyelectrolyte occurs at very low surfactant concentrations. nih.gov
In the case of non-ionic polymers, the interaction with SDS is predominantly driven by hydrophobic associations. nih.govmdpi.com The hydrophobic alkyl tails of the SDS molecules associate with the less polar segments of the polymer chain. mdpi.com This can lead to the formation of micelle-like aggregates along the polymer chain. A widely accepted model for this type of interaction is the "necklace model," where the polymer chain is envisioned to wrap around the SDS micelles. nih.govmdpi.comtaylorfrancis.com
The initiation of polymer-surfactant aggregation typically occurs at a specific surfactant concentration known as the critical aggregation concentration (CAC). The CAC is generally lower than the critical micelle concentration (CMC) of the pure surfactant solution, indicating that the presence of the polymer facilitates the aggregation of SDS molecules. nih.govmdpi.com
Influence of Polymer Charge Density, Hydrophobicity, and Macromolecular Architecture on Interactions
Polymer Charge Density: For charged polymers (polyelectrolytes), the charge density is a critical factor. In systems with oppositely charged polymers and surfactants, strong electrostatic interactions dominate. nih.gov The addition of salt can screen these electrostatic interactions, causing the polyelectrolyte-surfactant system to behave more like a neutral polymer system where hydrophobic forces play a more prominent role. researchgate.net The pH of the solution can also modulate the charge density of weak polyelectrolytes, thereby affecting the balance between electrostatic and hydrophobic interactions. nih.gov
Macromolecular Architecture: The architecture of the polymer at the segmental level has been shown to be a crucial determinant of the interaction mode. rsc.org For instance, hydrophilic cationic polyelectrolytes with charges close to the polymer backbone tend to bind electrostatically to the exterior of SDS micelles. rsc.org In contrast, polyelectrolytes with charges displaced from the backbone by short hydrophobic spacers are more likely to be incorporated into the micelle at the core-corona interface. rsc.org The molecular weight of the polymer also plays a role; for example, in the case of linear poly(ethyleneimine) (PEI), the formation of surface multilayer structures with SDS is dependent on the polymer's molecular weight. nih.gov
Impact of Sodium Dodecyl Sulfate on Polymer Conformation and Aggregation State in Solution
The interaction with sodium dodecyl sulfate can have a profound impact on the conformation and aggregation state of polymers in solution. These effects are dependent on the specific polymer-surfactant system and the concentration of SDS.
The binding of SDS to a polymer can lead to either the contraction or extension of the polymer chain. For instance, in the case of the cationic polymer poly(diallyldimethylammonium chloride) (PDAC), the interaction with SDS initially leads to the formation of a more compact structure, as evidenced by a minimum in viscosity and hydrodynamic diameter. acs.org However, as the SDS concentration increases above the critical aggregation concentration, the polymer chains first extend and then eventually collapse and precipitate. acs.org
For thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), the presence of SDS can influence the polymer's phase transition temperature. icm.edu.plvot.pl The addition of SDS has been shown to shift the phase transition of PNIPAM to a higher temperature. icm.edu.pl Furthermore, SDS can reduce the size of the aggregates that form above the phase transition temperature. icm.edu.plvot.pl
The interaction between polymers and surfactants can also significantly alter the rheological properties of the solution. The formation of polymer-surfactant aggregates can lead to an increase in viscosity. nih.gov For example, the viscosity of a solution containing SDS and PDAC increases with decreasing shear rate, exhibiting non-Newtonian behavior. acs.org The formation of a network structure, as described by the "necklace model," where polymer chains can bridge multiple surfactant micelles, can contribute to this increase in viscosity. nih.govmdpi.com
Table 4: Summary of Polymer-SDS Interaction Characteristics
| Polymer Characteristic | Influence on Interaction with SDS | Impact on Polymer Conformation/Aggregation |
| Charge | Dominant electrostatic attraction with oppositely charged polymers. | Can lead to initial chain compaction followed by extension and precipitation. |
| Hydrophobicity | Enhanced binding through hydrophobic association. | Can induce collapse of polymer chains by enhancing intramolecular hydrophobic associations. |
| Architecture | Location of charges and hydrophobic groups determines binding mode. | Influences the formation of surface multilayer structures. |
| Thermoresponsiveness | Can alter the phase transition temperature. | Can reduce the size of polymer aggregates. |
pH and Ionic Strength Dependency of Polymer-Sodium Dodecyl Sulfate Interactions
The interactions between polymers and sodium;dodecyl sulfate (SDS) are profoundly influenced by the solution's pH and ionic strength. These parameters primarily modulate the electrostatic forces between the anionic surfactant and the polymer chain, as well as the hydrophobic interactions that drive association.
For polyelectrolytes, pH is a critical determinant of the polymer's charge density. In the case of cationic polymers like chitosan (B1678972), which possesses amino groups, a low pH environment (e.g., pH 3) leads to protonation, resulting in a high positive charge density along the polymer backbone. This promotes a strong electrostatic attraction with the anionic sulfate head groups of SDS, leading to significant binding and the formation of an insoluble complex. nih.govresearchgate.net Conversely, at a higher pH (e.g., pH 7), chitosan loses most of its positive charge, which greatly diminishes the electrostatic driving force for interaction with SDS. nih.govresearchgate.net However, if the complex is formed at a low pH and the pH is subsequently raised, the SDS can remain bound to the polymer. nih.govresearchgate.net
Ionic strength, typically controlled by the addition of a simple salt like sodium;chloride (NaCl), also plays a crucial role. An increase in ionic strength introduces a higher concentration of counter-ions (Na⁺) and co-ions (Cl⁻) into the solution. These ions can screen the electrostatic repulsions between the negatively charged head groups of SDS molecules that are bound to the polymer or are part of a micelle. This screening effect generally lowers the critical micelle concentration (CMC) of SDS, both in the absence and presence of the polymer. nih.govresearchgate.net In the context of the polymer-SDS complex, increasing ionic strength can modulate the number and size of surfactant aggregates bound to the polymer chain. taylorfrancis.com For the chitosan-SDS system, the presence of NaCl up to 200 mM was found to decrease the CMC but had little effect on the total amount of SDS that could bind to the polymer at saturation. nih.gov
The interplay between these factors is complex. The binding of SDS to a polymer is often initiated by electrostatic interactions, which are then stabilized by cooperative hydrophobic interactions between the dodecyl chains of the surfactant molecules. The strength of these interactions dictates the nature of the resulting polymer-surfactant complex, from soluble aggregates to precipitates.
Rheological Consequences of Polymer-Sodium Dodecyl Sulfate Association
The interaction between polymers and surfactants typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the pure surfactant. mdpi.com The formation of these complexes can unfold and extend the coiled polymer chains. mdpi.com According to the "necklace model," surfactant micelles form along the polymer chain, with the polymer wrapping around the micelles. mdpi.com
This structural change frequently results in a substantial increase in the solution's viscosity. For instance, the interaction between the cationic polymer hydroxyethyl cellulose and the anionic SDS is particularly strong, leading to dramatic changes in rheological properties. mdpi.com A common behavior observed is an initial increase in viscosity as SDS is added, reaching a maximum value. This is followed by a decrease in viscosity with further addition of the surfactant. mdpi.com
Specific research findings illustrate this phenomenon:
Gelatin Hydrogels : In high-strength gelatin hydrogels, SDS significantly influences rheological properties. Lower concentrations of SDS were found to increase these properties, while excessive concentrations led to their decline. nih.gov The interactions are driven by both electrostatic and hydrophobic forces, leading to the formation of gelatin-SDS monomer and gelatin-micelle complexes. nih.gov
Natural Rubber Latex (NRL) : The addition of SDS to NRL suspensions leads to a significant increase in the elastic modulus and relative viscosity compared to the NRL system alone, which is attributed to stronger colloidal forces. researchgate.net
Cemented Paste Backfill (CPB) : In CO2-injected CPB, the addition of SDS as an air-entraining agent initially decreases the yield stress and viscosity. However, after a longer curing time (2 hours), the yield stress and viscosity increase. frontiersin.org
These rheological changes are critical in numerous applications where the flow behavior of polymer-surfactant mixtures needs to be precisely controlled, including in formulations for personal care products, pharmaceuticals, and industrial processes like enhanced oil recovery. mdpi.commdpi.com
Sodium Dodecyl Sulfate Self-Assembly and Micellization Dynamics
This compound is a canonical anionic surfactant that spontaneously self-assembles in aqueous solutions to form micelles above a certain concentration. This process, known as micellization, is a dynamic equilibrium between individual surfactant monomers and the aggregated micellar structures.
Factors Influencing Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate
The critical micelle concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form. biolinscientific.com It is a fundamental property of a surfactant solution, and for SDS, its value is sensitive to a variety of external factors. wikipedia.org In pure water at 25°C and atmospheric pressure, the CMC of SDS is approximately 8 x 10⁻³ mol/L. wikipedia.org
Several key factors influence the CMC of SDS: biolinscientific.comaliyuncs.com
Amphiphile Chain Length : For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC, as the greater hydrophobicity favors aggregation.
Dissolved Salts (Ionic Strength) : The addition of electrolytes, such as NaCl, lowers the CMC of SDS. nih.gov The added cations (counter-ions) screen the electrostatic repulsion between the anionic sulfate head groups at the micelle surface, thus facilitating aggregation at a lower surfactant concentration. nih.govresearchgate.net
Counter-ion Type : The identity of the counter-ion significantly affects the CMC. Counter-ions that bind more strongly to the micelle surface are more effective at screening charge repulsion and thus lower the CMC more effectively. For alkyl sulfates, the decrease in CMC follows the order Li⁺ > Na⁺ > K⁺ > Cs⁺, which corresponds to an increase in the degree of counter-ion binding. acs.org
Temperature : The CMC of SDS exhibits a minimum value at a specific temperature. acs.org Micellization is also dependent on the Krafft temperature, a point below which the surfactant exists in crystalline form rather than forming micelles. aliyuncs.com
Polar Additives : The presence of polar organic molecules, such as alcohols, can alter the CMC by modifying the solvent properties or by incorporating into the micelle structure. biolinscientific.comaliyuncs.com
Purity of Surfactant : Impurities can have a marked effect on the CMC. For example, dodecanol (B89629), a common hydrolysis product of SDS, can significantly influence its aggregation behavior. biolinscientific.comaliyuncs.comnih.gov The source and purity of the SDS can lead to different measured CMC values. nih.gov
The following table shows the effect of added sodium;chloride on the CMC of this compound.
| NaCl Concentration (mM) | CMC of SDS (mM) |
| 0 | 8.2 |
| 10 | 4.0 |
| 20 | 3.1 |
| 50 | 1.5 |
| 100 | 1.1 |
| 200 | 0.7 |
| Data compiled from studies on the influence of ionic strength on SDS micellization. nih.govresearchgate.net |
Characterization of Sodium Dodecyl Sulfate Micellar Structure, Size Distribution, and Morphology
Above the CMC, this compound monomers aggregate to form micelles that are typically globular or spherical in shape, especially at concentrations not far above the CMC. dannalab.com The structure consists of a hydrophobic core, formed by the dodecyl (C12) hydrocarbon tails, and a hydrophilic shell or corona, composed of the negatively charged sulfate head groups and associated counter-ions, which are in contact with the aqueous environment. dannalab.com
The size and aggregation number (the number of monomers per micelle) of SDS micelles have been extensively studied using various techniques, with results showing some variation depending on the method employed.
Aggregation Number (Nagg) : The Nagg for SDS is frequently cited to be in the range of 50 to 73. ua.pt A value of 64 is often considered well-established. core.ac.ukacs.org In a 30 mM SDS solution, the aggregation number was measured to be 65. researchgate.net
Micelle Radius/Diameter : Positron annihilation lifetime spectroscopy (PALS) studies, assuming an aggregation number of 64, calculated a total micelle radius of approximately 1.75 nm to 1.84 nm. core.ac.ukacs.org Small-angle X-ray scattering (SAXS) analysis has been used to determine the structure, with one study indicating an average distance between opposite hydrophilic groups of about 4.1 nm (41 Å), suggesting a diameter of this magnitude. dannalab.com Another X-ray scattering study reported a spherical micelle diameter of 6.0 nm. researchgate.net
The table below summarizes key structural parameters for SDS micelles as determined by different experimental techniques.
| Parameter | Value | Experimental Technique(s) |
| Aggregation Number (Nagg) | 64 | Various techniques, widely cited core.ac.ukacs.org |
| Aggregation Number (Nagg) | 65 | Fluorescence Spectroscopy researchgate.net |
| Micelle Radius | 1.75 - 1.84 nm | Positron Annihilation Lifetime Spectroscopy (PALS) core.ac.ukacs.org |
| Micelle Diameter | ~4.1 nm | Small-Angle X-ray Scattering (SAXS) dannalab.com |
| Micelle Diameter | 6.0 nm | X-ray Scattering researchgate.net |
These characterization studies confirm that SDS micelles are nanoscale aggregates with a well-defined core-shell structure. While they are often modeled as spherical, their shape can transition to more elongated, rod-like structures at very high surfactant concentrations or under specific conditions of high ionic strength.
Effects of Counter-Ion Binding on Sodium Dodecyl Sulfate Micellar Properties
The properties of this compound micelles are strongly influenced by the binding of counter-ions to their negatively charged surface. The electrostatic repulsions between the sulfate head groups oppose the aggregation process. acs.org Counter-ions from the bulk solution associate with the micellar surface, partially neutralizing this charge and stabilizing the micelle structure.
The extent and nature of this binding depend on the specific counter-ion:
Valency and Type : Divalent cations like cupric ions (Cu²⁺) can interact with the micelle surface. tandfonline.comresearchgate.net Large organic cations, such as cetyltrimethylammonium (CTA⁺) or tetrabutylammonium (B224687) ([N₄,₄,₄,₄]⁺), can have even more pronounced effects. tandfonline.comresearchgate.netfrontiersin.org CTA⁺, being an oppositely charged surfactant, can incorporate into the SDS micelle to form mixed micelles, leading to greater charge neutralization and changes in micelle size. tandfonline.com In contrast, Cu²⁺ ions tend to bind at the interface. tandfonline.comresearchgate.net
Size and Hydration : For alkali metal cations, the degree of binding to alkyl sulfate micelles increases down the group: Li⁺ < Na⁺ < K⁺ < Cs⁺. acs.org This trend is related to the decreasing hydrated radius of the ions, allowing smaller, less hydrated ions like Cs⁺ to approach the micelle surface more closely and bind more effectively. This stronger binding leads to more effective screening of head group repulsions. acs.org
Tuning Ionic Character : The addition of specific counter-ions can fundamentally alter the nature of the micelle. Adding tetrabutylammonium chloride to an SDS solution can induce a phase transition property (a lower critical solution temperature) that is typically associated with non-ionic, not ionic, surfactants. frontiersin.org At high molar ratios of [N₄,₄,₄,₄]⁺ to dodecyl sulfate, the cations can act as bridges, leading to the formation of clusters of smaller aggregates. frontiersin.org
Aggregation Behavior of Sodium Dodecyl Sulfate in Mixed Solvent Systems
The self-assembly behavior of this compound is significantly altered when the solvent is not pure water but a mixture of water and an organic cosolvent. acs.org The addition of a cosolvent changes the bulk solvent properties, such as polarity and dielectric constant, which directly impacts the hydrophobic effect—the primary driving force for micellization.
Studies in specific mixed aquo-organic solvent systems reveal complex aggregation phenomena:
Dioxane-Water (Dn-W) Systems : In mixtures of 1,4-dioxane and water, the aggregation behavior of SDS is modified. As the proportion of dioxane increases, the solvent becomes less polar, weakening the hydrophobic interactions that drive monomers to form micelles. This can lead to the formation of ion pairs and triple ions of the SDS electrolyte (C₁₂H₂₅SO₄⁻Na⁺) in the solution, rather than conventional micelles. acs.orgresearchgate.net
Methanol-Water (Ml-W) Systems : In methanol-water mixtures, a similar trend of altered aggregation is observed. At high volume percentages of methanol, SDS tends to form "special associated species" instead of undergoing traditional micellization or ion association. acs.orgresearchgate.net
The formation and energetics of these various self-assembled structures in mixed solvents have been investigated using a range of techniques, including conductometry, calorimetry, tensiometry, and dynamic light scattering (DLS). acs.orgresearchgate.net The critical micelle concentration (CMC) of SDS is also affected by the presence of cosolvents. For example, in aqueous solutions containing ionic liquids like 1-butyl-3-methylimidazolium chloride ([bmim]Cl), the CMC of SDS gradually decreases as the concentration of the ionic liquid increases, indicating a synergistic interaction that promotes aggregation. nih.govjst.go.jp This is partly because the cation of the ionic liquid can act as an effective counter-ion, and the butyl side chains may participate in forming mixed aggregates. nih.govjst.go.jp
These findings demonstrate that the self-assembly of SDS is not limited to micelle formation in water but encompasses a broader range of aggregation behaviors, including ion pairing and the formation of other complex structures, depending on the composition and properties of the solvent medium. acs.org
Role of Impurities (e.g., Dodecanol) on Sodium Dodecyl Sulfate Micellization and Interfacial Behavior
The presence of impurities, most notably dodecanol (dodecyl alcohol), in commercial sodium dodecyl sulfate (SDS) can significantly alter its micellization and interfacial properties. Dodecanol is often present as a result of the hydrolysis of SDS or as an unreacted starting material from the synthesis process. nih.gov Due to its high surface activity and low water solubility, even trace amounts of dodecanol can have a pronounced effect. semanticscholar.orgepfl.ch
One of the key indicators of dodecanol contamination is the appearance of a distinct minimum in the surface tension isotherm of an SDS solution, just before the critical micelle concentration (CMC) is reached. semanticscholar.orgepfl.ch This minimum occurs because dodecanol, being more hydrophobic than SDS, has a higher affinity for the air-water interface. nih.gov It preferentially adsorbs at the surface, causing a significant drop in surface tension at concentrations lower than the CMC of pure SDS. As the SDS concentration increases and micelles begin to form, these micelles can solubilize the dodecanol from the interface, leading to a subsequent increase in surface tension until it levels off at the CMC. nih.gov
The presence of dodecanol also influences the micellization process itself. Long-chain alcohols like dodecanol can become incorporated into the SDS micelles, a process known as solubilization. bohrium.comacs.org This incorporation can lead to a decrease in the CMC of the SDS solution because the alcohol molecules help to shield the hydrophobic tails of the SDS monomers from water, thus favoring micelle formation at lower surfactant concentrations. acs.org Furthermore, the solubilization of dodecanol can cause an increase in the size and aggregation number of the micelles. bohrium.comacs.org Coarse-grained dynamical simulations have shown that at low alcohol-to-SDS mass ratios, the alcohol molecules are located at the water-micelle interface, but at higher ratios, they move towards the center of the micelle, increasing its size and potentially inducing structural changes from spherical to cylindrical or bilayer micelles. acs.org
At interfacial regions, dodecanol competes with SDS for adsorption. This competition can drastically affect the resulting interfacial properties, including surface tension and surface rheology. semanticscholar.orgepfl.ch Studies on the surface dilatational properties of mixed SDS/dodecanol solutions have shown that dodecanol molecules can slowly displace SDS molecules from the surface. While a pure SDS solution exhibits strong viscoelastic behavior, the presence of dodecanol can significantly increase the surface viscoelasticity, particularly at higher frequencies. epfl.ch
It is noteworthy that at the oil-water interface, the effect of dodecanol as an impurity can be less pronounced. This is attributed to the high solubility of dodecanol in the oil phase (e.g., hexane or dodecane), which reduces its tendency to compete with SDS for adsorption at the interface. The distribution coefficient of dodecanol between water and hexane, for instance, is very high, favoring its partitioning into the oil phase.
Table 1: Effect of Dodecanol on SDS Properties
| Property | Effect of Dodecanol Presence | Reference |
|---|---|---|
| Surface Tension Isotherm | Appearance of a minimum before the CMC | semanticscholar.orgepfl.ch |
| Critical Micelle Concentration (CMC) | Generally decreases | acs.org |
| Micelle Size/Aggregation Number | Increases | bohrium.comacs.org |
| Micelle Shape | Can induce transitions (e.g., spherical to cylindrical) | acs.org |
| Surface Viscoelasticity | Increases | epfl.ch |
Interfacial Phenomena and Surface Chemistry of Sodium Dodecyl Sulfate
Sodium dodecyl sulfate, as a classic anionic surfactant, exhibits strong adsorption at liquid-vapor interfaces, most commonly the air-water interface. This behavior is driven by the amphiphilic nature of the SDS molecule, which consists of a hydrophilic sulfate headgroup and a hydrophobic C12 alkyl tail. To minimize the unfavorable interaction of the hydrophobic tail with water, SDS molecules spontaneously migrate to the surface, orienting themselves with their alkyl chains directed towards the vapor (air) phase and their sulfate headgroups remaining in the aqueous phase. semanticscholar.orgbohrium.com This adsorption process leads to a significant reduction in the surface tension of the water.
The extent of adsorption is quantified by the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface. This value can be determined experimentally using techniques like neutron reflectometry or calculated from surface tension measurements via the Gibbs adsorption isotherm. nih.govresearchgate.net For SDS, the maximum surface excess concentration (Γmax) is reached at the critical micelle concentration (CMC). At 293.15 K, a typical value for Γmax of SDS in water is reported to be around 3.71 µmol m-2. nih.gov This value corresponds to a minimum area per molecule (Amin) at the interface, which can be calculated from Γmax.
The dynamics of SDS adsorption involve the diffusion of monomers from the bulk solution to the subsurface layer, followed by their transfer to the interface. The time required to reach equilibrium surface tension depends on the bulk concentration of SDS. At very short surface ages, the surface tension is close to that of pure water, and it decreases as more surfactant molecules adsorb and arrange at the interface. nih.govnepjol.info This dynamic surface tension is a critical parameter in processes involving rapid interface creation, such as foaming and emulsification.
Neutron reflectometry studies have provided detailed structural information about the adsorbed SDS layer at the air-water interface. These studies confirm the formation of a monolayer with a thickness consistent with the length of the dodecyl chain. acs.orgresearchgate.net For instance, a thickness of approximately 1.8 nm has been reported for an SDS layer at the air-D2O interface. acs.org
A surface tension isotherm is a plot of surface tension (γ) as a function of the logarithm of the surfactant concentration at a constant temperature. For a typical aqueous solution of pure sodium dodecyl sulfate, the surface tension decreases sharply and linearly with the log of the concentration in the pre-micellar region. This decrease continues until the critical micelle concentration (CMC) is reached, at which point the interface becomes saturated with surfactant molecules. Above the CMC, the surface tension remains relatively constant, as any additional surfactant molecules added to the solution self-assemble into micelles in the bulk rather than further populating the interface. acs.org
The relationship between the change in surface tension and the surfactant concentration is described by the Gibbs adsorption equation, which allows for the calculation of the surface excess concentration (Γ). nih.govutm.my For an ionic surfactant like SDS, which dissociates into a dodecyl sulfate anion and a sodium cation, a factor of 2 is often included in the equation to account for the contribution of both ions to the interfacial properties. utm.my
The presence of impurities, such as dodecanol, can significantly alter the shape of the surface tension isotherm, characteristically introducing a minimum just before the CMC. semanticscholar.orgepfl.ch The addition of an electrolyte, like sodium chloride (NaCl), also affects the isotherm. Electrolytes screen the electrostatic repulsion between the negatively charged sulfate headgroups at the interface, which promotes more efficient packing of the SDS molecules. This leads to a more pronounced reduction in surface tension and a lower CMC value. acs.org
The rheological properties of the SDS-laden interface, specifically its response to deformation, are described by surface dilatational and shear rheology. The surface dilatational modulus (ε) represents the interface's resistance to expansion or compression and is composed of an elastic (storage) and a viscous (loss) component. Aqueous solutions of SDS are known to exhibit strong viscoelastic behavior at the air-water interface. bohrium.com This means the interface can both store energy (like a solid) and dissipate energy (like a liquid) when subjected to mechanical stress. The presence of dodecanol has been shown to dramatically increase the surface viscoelasticity of SDS solutions, particularly at higher frequencies of oscillation. epfl.chbohrium.com This effect is attributed to the strong interactions between SDS and dodecanol molecules within the adsorbed layer.
Table 2: Interfacial Properties of Sodium Dodecyl Sulfate at the Air-Water Interface | Parameter | Description | Typical Value/Behavior | Reference | | :--- | :--- | :--- | :--- | | Γmax | Maximum Surface Excess Concentration | ~3.71 µmol m-2 (at 293.15 K) | nih.gov | | Amin | Minimum Area per Molecule | ~45 Ų | nih.gov | | Surface Tension Isotherm | γ decreases with log(C) until CMC, then plateaus | acs.org | | Effect of NaCl | Lowers CMC and surface tension at CMC | | | Surface Rheology | Exhibits viscoelastic behavior | bohrium.com |
The adsorption of sodium dodecyl sulfate onto solid surfaces from an aqueous solution is a complex process governed by a balance of electrostatic interactions, hydrophobic interactions, and van der Waals forces. The nature of the resulting adsorbed layer is highly dependent on the surface charge of the solid substrate, the concentration of SDS, the pH, and the ionic strength of the solution. semanticscholar.orgnih.gov
On positively charged surfaces (e.g., alumina, or surfaces functionalized with amine groups at low pH), the adsorption of the anionic SDS is primarily driven by strong electrostatic attraction between the negatively charged sulfate headgroups and the positive surface sites. semanticscholar.org At very low SDS concentrations, individual surfactant molecules adsorb with their headgroups attached to the surface and their hydrophobic tails extending into the solution. As the concentration increases, hydrophobic interactions between the alkyl tails of adjacent adsorbed molecules become significant, leading to the formation of surface aggregates known as hemimicelles or admicelles. epfl.ch This cooperative adsorption process leads to a sharp increase in the amount of adsorbed surfactant.
Upon further increasing the SDS concentration, the surface can become neutralized and then undergo charge reversal, becoming negatively charged as more SDS molecules adsorb. At concentrations near and above the CMC, a complete bilayer can form. In this structure, the first layer is electrostatically bound to the surface with the tails pointing outwards, and a second, inverted layer assembles on top, driven by hydrophobic interactions between the tails of the two layers. semanticscholar.org
On negatively charged surfaces (e.g., silica (B1680970) at neutral or high pH), there is an initial electrostatic repulsion between the surface and the anionic SDS headgroups. nih.gov Consequently, adsorption does not typically occur at low SDS concentrations. However, as the concentration approaches the CMC, hydrophobic interactions can overcome the electrostatic repulsion, leading to the adsorption of SDS molecules in a "tail-on" configuration, where the hydrophobic tails associate with any less hydrophilic sites on the surface, and the headgroups are oriented towards the aqueous phase. nih.gov The presence of cations (especially divalent ones like Ca²⁺) can mediate adsorption by acting as bridges between the negative surface and the negative surfactant headgroups, thereby reducing repulsion and promoting the formation of surface aggregates.
The structure of these adsorbed layers has been investigated using various techniques, including atomic force microscopy (AFM) and vibrational sum-frequency-generation (SFG) spectroscopy. bohrium.com These studies have visualized the formation of hemimicelles, cylindrical aggregates, and bilayers on different substrates. The addition of electrolytes generally enhances adsorption on both positively and negatively charged surfaces by screening electrostatic repulsions. nih.gov
The functionality of sodium dodecyl sulfate at interfaces is intrinsically linked to the orientation of the individual molecules. Advanced surface-specific techniques, particularly vibrational sum-frequency generation (SFG) spectroscopy, coupled with molecular dynamics (MD) simulations, have provided detailed insights into the molecular orientation of SDS at various interfaces. semanticscholar.orgbohrium.comacs.org
At the air-water interface , SFG studies targeting both the alkyl chain (CH stretches) and the sulfate headgroup (SO₃ stretches) have been conducted. These investigations have consistently shown that the SDS molecules form an ordered monolayer. The hydrophobic dodecyl chains are oriented away from the water phase, pointing towards the air. While not perfectly perpendicular, the chains exhibit a significant degree of orientational order. acs.org The hydrophilic sulfate headgroup is immersed in the aqueous phase. Detailed analysis of the SO₃ vibrational modes indicates that the headgroup adopts a relatively fixed orientation, with its pseudo-C₃ symmetry axis oriented close to the surface normal. nih.govsemanticscholar.org This orientation remains largely constant across a range of concentrations, from below to above the critical micelle concentration (CMC), and is also not significantly altered by the addition of electrolytes like NaCl. semanticscholar.org
At solid-liquid interfaces , the orientation of SDS is strongly dictated by the charge of the solid surface. On a positively charged surface , such as CaF₂ at acidic pH, the initial adsorption is driven by electrostatics. The SDS molecules orient with their negatively charged sulfate headgroups pointing towards the substrate. bohrium.com As the surface coverage increases, a fascinating phenomenon has been observed. SFG and surface plasmon resonance (SPR) data suggest the formation of a monolayer that contains SDS molecules with two distinct, opposing orientations: some with headgroups pointing towards the substrate and others with headgroups pointing towards the bulk water phase. bohrium.com This arrangement is thought to be more favorable than a simple bilayer as it helps to neutralize the surface charge effectively.
On negatively charged surfaces , like silica, the orientation is less straightforward due to initial electrostatic repulsion. MD simulations suggest that the adsorption is influenced by the surface hydroxyl group density (which varies with pH). Surfactant molecules may adsorb with their alkyl chains interacting with the surface, leaving the charged headgroups exposed to the water.
MD simulations have also been instrumental in visualizing the dynamic behavior and orientation of SDS molecules at interfaces, confirming that the polar headgroups tend to be solvated by water molecules while the nonpolar tails avoid the aqueous environment. acs.orgnih.gov
Sodium dodecyl sulfate is widely used as an emulsifier, and its primary function is to adsorb at the oil-water interface, reduce the interfacial tension (IFT), and create a stabilizing barrier around oil droplets in water (or vice versa). The amphiphilic nature of SDS drives its molecules to the interface, where the hydrophobic dodecyl tail partitions into the oil phase, and the hydrophilic sulfate headgroup remains in the aqueous phase. epfl.ch
The adsorption of SDS at a hydrocarbon-water interface leads to a significant reduction in the IFT. For instance, at a planar n-hexadecane/water interface, SDS can lower the IFT from approximately 52 mN/m to about 10 mN/m as the concentration approaches the CMC. epfl.ch The extent of IFT reduction depends on the nature of the oil phase, with different hydrocarbons resulting in slightly different interfacial tension isotherms. The adsorption behavior at these interfaces can be described by models such as the Frumkin isotherm. nih.gov
Interestingly, studies using vibrational sum frequency scattering on nanoscopic oil-in-water emulsions have revealed that the adsorption behavior of SDS at a curved interface can be markedly different from that at a planar interface. epfl.chnih.gov The interfacial density of adsorbed SDS on small oil droplets (e.g., 83 nm radius) was found to be significantly lower—by at least an order of magnitude—than at a corresponding planar interface. nih.gov Consequently, the reduction in interfacial tension was also much less dramatic, with a maximum decrease of only about 5 mN/m observed. nih.gov This suggests that extrapolating data from planar interfaces to predict the behavior in nanoemulsions may not be accurate.
Sum frequency scattering studies have also provided insights into the molecular conformation of both the surfactant and the oil molecules at the interface of emulsion droplets. These studies indicate that the SDS alkyl tail exists in a disordered state with many gauche defects, while the oil molecules (e.g., hexadecane) are more ordered and oriented predominantly parallel to the interface plane. semanticscholar.orgacs.org The SDS headgroup is surrounded by water molecules, and the disordered tail is partially in contact with water, leading to a large occupied surface area per molecule. semanticscholar.org
The stability of SDS-stabilized emulsions is attributed primarily to the electrostatic repulsion between the negatively charged surfaces of adjacent oil droplets, which prevents them from coalescing. acs.org The presence of electrolytes can influence emulsion stability; while it can screen repulsions and potentially lead to instability, in some systems, an increase in salinity can enhance emulsion formation.
Advanced Analytical Methodologies in Sodium Dodecyl Sulfate Research
Spectroscopic Techniques Applied to Sodium Dodecyl Sulfate (B86663) Systems
Advanced spectroscopic methodologies are indispensable for elucidating the complex interactions and structural dynamics within systems containing sodium dodecyl sulfate (SDS). These techniques provide molecular-level insights into the behavior of SDS micelles, their influence on protein conformation, and the nature of interfacial phenomena.
Fluorescence Spectroscopy (Intrinsic Protein Fluorescence, Probe-Based Approaches)
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between sodium dodecyl sulfate and proteins, as well as to characterize the microenvironment of SDS micelles. This can be achieved by monitoring changes in the intrinsic fluorescence of proteins or by utilizing extrinsic fluorescent probes that are sensitive to their local environment.
Intrinsic Protein Fluorescence:
Proteins containing fluorescent amino acids, primarily tryptophan and tyrosine, exhibit intrinsic fluorescence that is sensitive to their local environment. Changes in the conformation of a protein, such as those induced by the binding of SDS, can alter the quantum yield and the emission maximum of these fluorophores.
The binding of SDS to proteins can lead to significant changes in their tertiary and secondary structures. For instance, at low concentrations, SDS can induce a hydrophobic collapse in acid-denatured cytochrome c, leading to a significant decrease in the fluorescence of its single tryptophan residue (Trp 59). nih.gov This quenching is accompanied by a blue shift in the emission peak, indicating the movement of the tryptophan residue to a more hydrophobic environment. nih.gov However, at concentrations above 3 mM, SDS can begin to unfold the protein, resulting in an increase in fluorescence and a slight red shift as the tryptophan becomes more exposed to the solvent. nih.gov
The intrinsic fluorescence of proteins can also be used to monitor denaturation processes. For example, changes in intrinsic fluorescence polarization can be used to detect the unfolding of proteins in real-time, as the rotational speed of the protein, and thus the polarization of its emitted light, changes with its volume and conformation. acs.org It is important to note that intrinsic protein fluorescence can sometimes interfere with the detection of proteins in gels using extrinsic fluorescent dyes. nih.gov
Probe-Based Approaches:
Extrinsic fluorescent probes are molecules whose fluorescence properties (intensity, emission wavelength, and lifetime) are highly dependent on the polarity and viscosity of their immediate surroundings. These probes can be used to study the formation of SDS micelles and their interaction with other molecules.
Pyrene (B120774): Pyrene is a popular fluorescent probe due to the sensitivity of its vibrational fine structure in its emission spectrum to the polarity of the microenvironment. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is a commonly used parameter to gauge the polarity of the environment in which the pyrene molecule is located. In aqueous solutions, this ratio is high, while in nonpolar environments like the core of an SDS micelle, the ratio is significantly lower. This property is widely used to determine the critical micelle concentration (cmc) of surfactants like SDS. core.ac.uk Furthermore, pyrene can form excited-state dimers called excimers, which have a characteristic broad, structureless emission at longer wavelengths. core.ac.uk The ratio of excimer to monomer fluorescence intensity (IE/IM) can provide information about the proximity and mobility of pyrene molecules within a system, which is useful for studying the aggregation of SDS and its interaction with polymers. nih.govscispace.com
8-Anilinonaphthalene-1-sulfonate (ANS): ANS is another widely used fluorescent probe that exhibits weak fluorescence in polar environments but becomes highly fluorescent in nonpolar environments or when bound to the hydrophobic regions of proteins or micelles. nih.govwikipedia.org This property makes ANS a valuable tool for studying conformational changes in proteins induced by ligand binding, as well as for characterizing the properties of SDS micelles. nih.govwikipedia.org For example, ANS has been used to study the effects of urea (B33335) on the properties of SDS micellar solutions, including the cmc and the degree of counterion association. nih.gov The binding of ANS to hydrophobic sites on proteins can be monitored by the increase in its fluorescence quantum yield and a blue shift in its emission spectrum. researchgate.net
Nile Red: Nile red is a fluorescent probe used to study the hydrophobic properties of protein-SDS complexes. nih.gov It can interact with both SDS micelles and protein-SDS complexes, and the enhancement of its fluorescence can be observed at SDS concentrations below the cmc. nih.gov The spectral characteristics of Nile red associated with different protein-SDS complexes are very similar, suggesting that SDS induces the formation of complexes with uniform structural properties. nih.gov
Other Probes: Other fluorescent probes, such as bis(8-p-toluidino-1-naphthalenesulfonate) (bis-ANS), have been developed for sensitive staining of proteins in SDS-polyacrylamide gels. nih.gov SYPRO Tangerine is another fluorescent dye whose binding to proteins is mediated by SDS and can be used for protein visualization in gels. nih.gov Cationic fluorescent probes have also been designed for the selective detection of SDS. rsc.org
The following table summarizes the applications of different fluorescent probes in the study of sodium dodecyl sulfate systems:
| Fluorescent Probe | Application in SDS Systems | Key Findings |
| Pyrene | Determination of critical micelle concentration (cmc); Probing the polarity of micellar interiors; Studying micelle aggregation and dynamics. | The I1/I3 ratio of pyrene fluorescence is sensitive to the polarity of the microenvironment, decreasing as pyrene partitions into the hydrophobic core of SDS micelles. core.ac.uk The formation of pyrene excimers can be used to study the crowding of probe molecules in micelles. core.ac.uk |
| 8-Anilinonaphthalene-1-sulfonate (ANS) | Studying protein-SDS interactions; Characterizing conformational changes in proteins; Determining properties of SDS micelles. | ANS fluorescence is significantly enhanced upon binding to hydrophobic regions of proteins or SDS micelles, allowing for the study of protein unfolding and micelle formation. nih.govwikipedia.orgresearchgate.net |
| Nile Red | Investigating the hydrophobic properties of protein-SDS complexes. | Nile red fluorescence is enhanced in the presence of protein-SDS complexes, even below the cmc, indicating the formation of hydrophobic domains. nih.gov |
| bis(8-p-toluidino-1-naphthalenesulfonate) (bis-ANS) | Sensitive staining of proteins in SDS-polyacrylamide gels. | Provides a highly sensitive method for protein detection in gels, with fluorescence enhancement upon binding to SDS-protein complexes. nih.gov |
Circular Dichroism (CD) Spectroscopy for Probing Protein Secondary and Tertiary Structures
Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in proteins induced by sodium dodecyl sulfate. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides information about the secondary and tertiary structures of proteins.
The far-UV CD spectrum (typically 190-250 nm) is sensitive to the protein's secondary structure, such as α-helices, β-sheets, and random coils. The near-UV CD spectrum (typically 250-320 nm) provides information about the tertiary structure, reflecting the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds.
The interaction of SDS with proteins is concentration-dependent and can lead to a range of conformational changes. At low concentrations, SDS can bind to the native protein and induce changes in its tertiary structure without significantly altering the secondary structure. As the SDS concentration increases, it can cause the protein to unfold and then refold into a new conformation, often with an increased α-helical content. This is a common phenomenon observed for many proteins upon interaction with SDS.
For example, studies on bovine serum albumin (BSA) have shown that at low concentrations, SDS binds to high-affinity sites on the protein, leading to a slight increase in the α-helical content. As the concentration of SDS approaches its critical micelle concentration (cmc), a cooperative unfolding of the protein occurs, followed by a significant increase in the α-helical content as the protein refolds around the SDS micelles.
Research on the effect of SDS on the folding of acid-denatured cytochrome c has shown that SDS can induce the formation of molten globule-like states. nih.gov At low SDS concentrations, the protein undergoes a transition to a more compact state with some helical structure. As the SDS concentration is increased above the cmc, a further increase in the α-helical content is observed. nih.gov
The following table summarizes the typical changes in protein secondary structure upon interaction with sodium dodecyl sulfate as observed by CD spectroscopy:
| SDS Concentration Range | Effect on Protein Structure | Typical CD Spectral Changes |
| Low (below cmc) | Binding to native protein, potential minor conformational changes. | Minor changes in both near-UV and far-UV CD spectra. May see a slight increase in α-helical content. |
| Intermediate (around cmc) | Cooperative unfolding and subsequent refolding. | Significant changes in both near-UV and far-UV CD spectra, often indicating a loss of tertiary structure and an increase in α-helical content. |
| High (above cmc) | Formation of protein-SDS complexes with a high degree of α-helical structure. | Far-UV CD spectrum is dominated by signals characteristic of α-helices (negative bands around 208 and 222 nm). |
It is important to note that the specific effects of SDS on protein structure can vary depending on the protein, pH, ionic strength, and temperature. CD spectroscopy, often in conjunction with other techniques, provides valuable insights into the complex mechanisms of protein-surfactant interactions.
Vibrational Sum Frequency Generation (VSFG) Spectroscopy for Interfacial Studies
Vibrational Sum Frequency Generation (VSFG) spectroscopy is a surface-specific technique that provides information about the structure and orientation of molecules at interfaces. It is particularly well-suited for studying the behavior of sodium dodecyl sulfate at various interfaces, such as the air/water and solid/water interfaces.
VSFG is a second-order nonlinear optical process where two laser beams, one with a fixed visible frequency (ω_vis_) and the other with a tunable infrared frequency (ω_IR_), are overlapped at an interface. When the IR frequency matches a vibrational mode of the molecules at the interface, a sum frequency signal (ω_SFG_ = ω_vis_ + ω_IR_) is generated. The intensity of the SFG signal is proportional to the square of the second-order nonlinear susceptibility (χ⁽²⁾), which is only non-zero in a medium that lacks inversion symmetry, such as an interface.
By tuning the IR laser through the vibrational frequencies of the molecule of interest, a VSFG spectrum is obtained, which provides information about the vibrational modes of the interfacial molecules. The polarization of the laser beams can be controlled to probe the orientation of specific chemical groups.
In the context of sodium dodecyl sulfate research, VSFG has been used to:
Study the adsorption of SDS at the air/water interface: VSFG can probe the orientation of the dodecyl chain and the sulfate headgroup of SDS molecules at the air/water interface as a function of surface coverage. At low surface concentrations, the dodecyl chains are disordered. As the concentration increases and approaches the critical micelle concentration (cmc), the chains become more ordered and oriented nearly perpendicular to the surface.
Investigate the structure of SDS monolayers on solid substrates: VSFG can be used to study the formation and structure of adsorbed SDS layers on various surfaces, such as silica (B1680970) and gold. This provides insights into the mechanisms of surface modification and lubrication by surfactants.
Probe the interaction of SDS with other molecules at interfaces: VSFG can be used to study the co-adsorption of SDS with other molecules, such as polymers or proteins, at interfaces. This is relevant to understanding the mechanisms of detergency, foaming, and biocompatibility.
The following table provides examples of vibrational modes of sodium dodecyl sulfate that can be probed by VSFG spectroscopy and the information they provide:
| Vibrational Mode | Frequency Range (cm⁻¹) | Information Provided |
| CH₂ symmetric stretch | ~2850 | Orientation and ordering of the alkyl chain. |
| CH₃ symmetric stretch | ~2875 | Orientation and ordering of the terminal methyl group of the alkyl chain. |
| CH₃ Fermi resonance | ~2940 | Can also provide information on the ordering of the alkyl chain. |
| SO₃⁻ symmetric stretch | ~1060 | Orientation and hydration state of the sulfate headgroup. |
VSFG spectroscopy is a powerful tool for obtaining a molecular-level understanding of the behavior of sodium dodecyl sulfate at interfaces, which is crucial for many of its applications.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FT-IR) spectroscopy is a versatile technique used to identify functional groups and to study the structure and conformational changes of molecules. In the context of sodium dodecyl sulfate research, FT-IR spectroscopy is employed to investigate the structure of SDS micelles, their interactions with proteins, and the conformational changes induced in proteins.
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds within the molecules. The frequencies of these vibrations are characteristic of the specific bonds and their local environment.
Key applications of FT-IR spectroscopy in SDS research include:
Characterization of SDS Micelles: The vibrational modes of the alkyl chain and the sulfate headgroup of SDS can be monitored to study the process of micellization. Changes in the position and shape of the C-H stretching bands (around 2800-3000 cm⁻¹) can provide information about the ordering and packing of the hydrocarbon chains within the micelles.
Studying Protein-SDS Interactions: FT-IR spectroscopy is particularly useful for studying the secondary structure of proteins. The amide I band (around 1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is sensitive to the protein's secondary structure. By analyzing the shape and position of the amide I band, one can quantify the proportions of α-helices, β-sheets, turns, and random coil structures.
Monitoring Conformational Changes in Proteins: The binding of SDS to proteins can induce significant changes in their secondary structure. FT-IR spectroscopy can be used to monitor these changes as a function of SDS concentration. For example, it has been shown that SDS can induce an increase in the α-helical content of many proteins, which can be observed as a shift in the amide I band to a higher frequency (around 1650-1658 cm⁻¹).
In a study on the effect of SDS on acid-denatured cytochrome c, FT-IR spectroscopy was used to monitor the thermal denaturation of the molten globule-like states formed in the presence of the surfactant. nih.gov The results showed that the SDS/protein ratio significantly affects the structure and thermal stability of these intermediate states. nih.gov
The following table summarizes the characteristic FT-IR amide I band frequencies for different protein secondary structures:
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 (low frequency component) and 1680 - 1690 (high frequency component) |
| Turns | 1660 - 1680 |
| Random Coil | 1640 - 1650 |
By deconvoluting the amide I band into its constituent components, it is possible to obtain quantitative information about the secondary structure composition of a protein and how it is affected by the presence of sodium dodecyl sulfate.
Electron Spin Resonance (ESR) Spectroscopy for Investigating Molecular Mobility and Environment
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects unpaired electrons. It is a powerful tool for studying the molecular dynamics and local environment of spin-labeled molecules. In the context of sodium dodecyl sulfate research, ESR spectroscopy is used to investigate the properties of SDS micelles and their interactions with other molecules, including proteins.
This technique typically involves the use of stable free radicals, known as spin probes or spin labels, which are introduced into the system of interest. The ESR spectrum of the spin probe is sensitive to its rotational motion and the polarity of its environment.
Key applications of ESR spectroscopy in SDS research include:
Probing the Microviscosity and Polarity of SDS Micelles: By incorporating a spin probe into SDS micelles, one can obtain information about the fluidity and polarity of the micellar interior and the interfacial region. The rotational correlation time of the spin probe, which can be determined from the ESR spectrum, is related to the local viscosity. The hyperfine coupling constant of the spin probe is sensitive to the polarity of its environment.
Investigating the Binding of Molecules to SDS Micelles: ESR spectroscopy can be used to study the partitioning of spin-labeled molecules between the aqueous phase and the SDS micelles. This can provide information about the binding affinity and the location of the molecule within the micelle.
Studying Protein-SDS Interactions: By attaching a spin label to a specific site on a protein, one can use ESR spectroscopy to monitor changes in the local environment and dynamics of that site upon the addition of SDS. This can provide insights into the mechanism of SDS-induced protein unfolding and refolding.
For example, a study using the spin probe 5-doxylstearic acid (5-DSA) investigated the interactions in a bovine serum albumin (BSA)-SDS system. nih.gov The ESR spectra of 5-DSA indicated that the probe's motion is highly restricted in BSA-bound SDS micelles, particularly at SDS concentrations above the critical micelle concentration. nih.gov
A spin-probe method has also been developed to determine the relative aggregation numbers of SDS micelles with high precision. csun.edu This method is based on the sensitivity of the ¹⁴N hyperfine coupling constant of the spin probe to the average fraction of the volume occupied by water in the region of the nitroxide moiety near the micelle surface. csun.edu
The following table provides examples of information that can be obtained from ESR spectroscopy using spin probes in SDS systems:
| ESR Spectral Parameter | Information Provided |
| Rotational Correlation Time (τc) | Reflects the mobility of the spin probe and the microviscosity of its environment. A longer τc indicates slower motion and higher viscosity. |
| Hyperfine Coupling Constant (A₀) | Sensitive to the polarity of the spin probe's environment. Changes in A₀ can indicate the movement of the probe between environments of different polarities. |
| Spectral Lineshape | Can provide information about the anisotropy of the spin probe's motion and the ordering of its environment. |
ESR spectroscopy, through the use of spin probes, offers a unique window into the dynamic and structural aspects of sodium dodecyl sulfate systems at the molecular level.
Scattering and Diffraction Techniques
Scattering and diffraction techniques are essential for determining the size, shape, and internal structure of sodium dodecyl sulfate micelles and their complexes with other molecules. These methods rely on the scattering of radiation, such as X-rays or neutrons, by the sample. The scattered radiation pattern contains information about the structure of the scattering objects.
Small-Angle X-ray Scattering (SAXS):
SAXS is a technique that measures the elastic scattering of X-rays by a sample at very small angles. It is used to determine the size and shape of particles in the nanometer to micrometer range. In the context of SDS research, SAXS is widely used to study:
The effect of additives on micellar structure: The influence of salts, alcohols, and other additives on the size, shape, and aggregation number of SDS micelles can be investigated using SAXS.
Small-Angle Neutron Scattering (SANS):
SANS is a technique analogous to SAXS, but it uses neutrons instead of X-rays. A key advantage of SANS is the ability to use contrast variation by isotopic substitution, typically by replacing hydrogen with deuterium. This allows for the selective highlighting of different parts of a complex structure.
In SDS research, SANS is particularly useful for:
Determining the internal structure of micelles: By using deuterated SDS or by performing measurements in D₂O, one can determine the structure of the micellar core and the hydration of the headgroup region.
Studying the structure of protein-SDS complexes: Contrast variation can be used to separately determine the structures of the protein and the surfactant components within the complex. For example, by using a deuterated protein in a mixture of H₂O and D₂O that matches the scattering length density of the SDS, the scattering from the surfactant is effectively eliminated, and only the signal from the protein is observed.
Neutron Diffraction:
Neutron diffraction is a technique used to determine the atomic and molecular structure of a material. While more commonly used for crystalline materials, it can also be applied to study the structure of liquids and disordered systems. In the context of SDS, neutron diffraction with isotopic substitution can provide detailed information about the conformation of the SDS molecules within a micelle and the arrangement of water molecules around the headgroups.
The following table summarizes the applications of these scattering and diffraction techniques in the study of sodium dodecyl sulfate systems:
| Technique | Information Provided |
| Small-Angle X-ray Scattering (SAXS) | Size, shape, and aggregation number of micelles and protein-SDS complexes. |
| Small-Angle Neutron Scattering (SANS) | Size, shape, aggregation number, and internal structure (core-shell) of micelles and protein-SDS complexes. Allows for contrast variation. |
| Neutron Diffraction | Detailed molecular conformation and arrangement of molecules within micelles and at interfaces. |
These scattering and diffraction techniques, often used in combination with spectroscopic methods, provide a comprehensive understanding of the structure and behavior of sodium dodecyl sulfate in various systems.
Dynamic Light Scattering (DLS) for Size and Diffusion Coefficient Determination
Dynamic Light Scattering (DLS) is a non-invasive technique extensively used to determine the size distribution and diffusion coefficient of particles in suspension, such as sodium dodecyl sulfate micelles. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Analysis of these fluctuations provides the translational diffusion coefficient, which can then be related to the hydrodynamic radius of the particles via the Stokes-Einstein equation.
In the study of SDS solutions, DLS has been instrumental in characterizing micellar size and behavior under various conditions. For instance, at a concentration of 0.01 M, SDS solutions have been shown by DLS to contain three types of hydrodynamic spheres: SDS dimers and two types of micelles with associated water molecules. mblbio.comichem.mdresearchgate.net The diffusion rate of these spheres is inversely proportional to their size. mblbio.comichem.mdresearchgate.net The addition of an electrolyte like sodium chloride can influence micelle formation; for example, the addition of 0.01 M NaCl can lead to the disappearance of dimers and the formation of hydrodynamic spheres with a diameter of 3.14 nm. mblbio.comichem.mdresearchgate.net
It is important to note that the interpretation of DLS data for surfactant solutions can be complex. The measured diffusion coefficient may represent a mutual diffusion coefficient that includes contributions from micelles, free surfactant monomers, and counterions. researchgate.net
| Surfactant | Z-Average Diameter (nm) | Polydispersity Index |
|---|---|---|
| Triton X-100 | 7.5 | N/A |
| Tween-20 | 8.5 | N/A |
| Tween-80 | 11.7 | N/A |
| Nonidet P40 | 15.4 | N/A |
Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of materials, including the size, shape, and internal organization of supramolecular assemblies like SDS micelles. dannalab.com In a SAXS experiment, a sample is irradiated with X-rays, and the scattered radiation at very small angles (typically less than a few degrees) is recorded. The resulting scattering pattern provides information about the electron density fluctuations within the sample.
For SDS solutions, SAXS data analysis has revealed that above the critical micelle concentration (CMC), SDS molecules aggregate to form globular core-shell micelles. dannalab.com The core is composed of the hydrophobic dodecyl chains, while the shell consists of the hydrophilic sulfate headgroups. By fitting the experimental SAXS data to theoretical models, detailed structural parameters of the micelles can be extracted. One common model is the core-shell ellipsoid, which can provide information on the core and shell dimensions. researchgate.net
For example, a study using a double core-shell model to fit SAXS data from a 1% wt aqueous dispersion of SDS yielded the following parameters: a core radius of 15.5 Å with a polydispersity of 13%, and a first shell thickness of 5.5 Å. dannalab.com Another analysis method involves reconstructing the pair distance distribution function (PDDF) from the SAXS data, which can provide characteristic distances within the micelle. dannalab.com For instance, the maximum distance within the particle has been estimated to be around 55 Å. dannalab.com
| Parameter | Value | Method |
|---|---|---|
| Core Radius | 15.5 Å | Core-shell model fitting dannalab.com |
| Shell Thickness | 5.5 Å | Core-shell model fitting dannalab.com |
| Maximum Particle Distance | ~55 Å | PDDF reconstruction dannalab.com |
| Average distance between opposite hydrophilic groups | ~41 Å | PDDF reconstruction dannalab.com |
Neutron and X-ray Reflectivity for Adsorbed Layer Characterization
Neutron and X-ray reflectivity are powerful surface-sensitive techniques used to probe the structure of thin films and adsorbed layers at interfaces. These methods measure the reflection of a neutron or X-ray beam from a flat surface as a function of the angle of incidence. The resulting reflectivity profile provides detailed information about the thickness, density, and roughness of the layers at the interface.
In the context of sodium dodecyl sulfate research, neutron reflectivity has been employed to characterize the adsorption of SDS at various interfaces, such as the air-water and solid-water interfaces. A key advantage of neutron reflectivity is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to vary the scattering length density of different components in the system, thereby enhancing the contrast of the adsorbed layer.
For instance, a neutron reflection study of the adsorption of different counter-ion salts of dodecyl sulfate (LiDS, NaDS, and CsDS) at the air-water interface at their respective critical micelle concentrations (cmc) revealed differences in the area per molecule and the structure of the adsorbed layer. The thickness of the adsorbed layers was found to be 18 Å for LiDS and NaDS, and 19 Å for CsDS. researchgate.net Furthermore, the number of water molecules associated with each surfactant headgroup was determined to be eight for LiDS, seven for NaDS, and four for CsDS. researchgate.net
Neutron reflectivity has also been used to investigate the adsorption of SDS at the gold-water (B15133966) interface. elsevierpure.com These studies have shown that at certain electrode potentials, SDS molecules form hemicylindrical stripelike micelles on the gold surface. At higher positive charge densities, these aggregates can transition to a more condensed film with a thickness of 20.5 Å. elsevierpure.com
| Surfactant | Area per Molecule at cmc (Ų) | Layer Thickness (Å) | Water Molecules per Headgroup |
|---|---|---|---|
| LiDS | 50 ± 3 | 18 | 8 |
| NaDS | 45 ± 3 | 18 | 7 |
| CsDS | 38 ± 3 | 19 | 4 |
Electrophoretic and Chromatographic Techniques
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Separation and Characterization
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique in biochemistry and molecular biology for separating proteins based on their molecular weight. mblbio.commtoz-biolabs.commicrobiologynotes.orgbyjus.comwikipedia.org The principle of SDS-PAGE relies on the ability of the anionic detergent SDS to denature proteins and impart a uniform negative charge to them. mtoz-biolabs.commicrobiologynotes.org
In the presence of SDS and a reducing agent (such as β-mercaptoethanol or dithiothreitol (B142953), which cleave disulfide bonds), proteins unfold into linear polypeptide chains. mblbio.com SDS binds to the protein backbone at a relatively constant ratio of approximately 1.4 grams of SDS per gram of protein. microbiologynotes.org This masks the intrinsic charge of the protein, resulting in a protein-SDS complex with a net negative charge that is proportional to the protein's mass.
When an electric field is applied across the polyacrylamide gel, the negatively charged protein-SDS complexes migrate towards the positive electrode (anode). mtoz-biolabs.com The polyacrylamide gel acts as a molecular sieve, with smaller proteins moving more quickly through the gel matrix than larger proteins. mblbio.com Consequently, proteins are separated according to their molecular weight, with the smallest proteins migrating the farthest. mtoz-biolabs.com The molecular weight of an unknown protein can be estimated by comparing its migration distance to that of a set of standard proteins of known molecular weights run on the same gel. mtoz-biolabs.com
Capillary Electrophoresis (CE) for Complex Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes a narrow-bore fused-silica capillary to separate charged molecules in an electric field. In the context of sodium dodecyl sulfate research, CE, particularly in the form of Capillary SDS Gel Electrophoresis (SDS-CGE), has emerged as an automated and quantitative alternative to traditional SDS-PAGE for the analysis of proteins and their complexes. nih.gov
In SDS-CGE, the capillary is filled with a sieving matrix, such as an entangled polymer network or a gel like agarose (B213101). nih.govnih.gov As in SDS-PAGE, proteins are denatured and complexed with SDS to impart a uniform negative charge. When a voltage is applied across the capillary, the SDS-protein complexes migrate through the sieving matrix towards the anode. The separation is based on the differential migration of the complexes through the matrix, which is primarily dependent on their molecular size.
SDS-CGE is particularly valuable in the biopharmaceutical industry for routine purity and release testing of therapeutic proteins, such as monoclonal antibodies. nih.gov For example, it can be used to separate the light and heavy chain fragments of a monoclonal antibody to assess its integrity. nih.govnih.gov Optimization of the sieving matrix composition, such as the concentration of agarose and boric acid in the running buffer, can significantly enhance the resolution of the separation. nih.govnih.gov
Coupling with Mass Spectrometry (e.g., MALDI-TOF-MS, ESI-MS) for Proteomic Applications
The coupling of separation techniques like SDS-PAGE and liquid chromatography with mass spectrometry (MS) has revolutionized the field of proteomics, enabling the large-scale identification and characterization of proteins. Two of the most common ionization techniques used in proteomics are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with a Time-of-Flight (TOF) mass analyzer. mdpi.comcreative-proteomics.comyoutube.com
A significant challenge in proteomic workflows is the presence of detergents like SDS, which are excellent for protein solubilization and denaturation but can interfere with MS analysis. nih.gov However, various strategies have been developed to overcome this issue. For protein samples separated by SDS-PAGE, proteins of interest can be excised from the gel, enzymatically digested (typically with trypsin), and the resulting peptides extracted for MS analysis. nih.gov
Specialized sample preparation techniques have also been developed to allow for the direct analysis of SDS-containing samples by MALDI-MS. One such method is the two-layer matrix/sample deposition technique, which has been shown to yield reliable MALDI signals for samples containing up to approximately 1% SDS. nih.gov
In bottom-up proteomics, proteins are first digested into peptides, which are then separated by liquid chromatography (LC) and analyzed by ESI-MS. mdpi.com This approach allows for high-sensitivity and high-throughput protein identification. The development of robust sample preparation methods that can effectively remove or mitigate the effects of SDS is crucial for the success of these proteomic analyses.
Surface Sensitive and Interfacial Techniques
Advanced analytical methodologies are crucial for characterizing the behavior of sodium;dodecyl sulfate at interfaces. These techniques provide detailed insights into its surface activity, adsorption kinetics, and the viscoelastic properties of the interfacial layers it forms.
Surface Tension Measurements for Interfacial Activity Profiling
Surface tension measurements are fundamental in characterizing the interfacial activity of this compound (SDS). This technique quantifies the extent to which SDS molecules adsorb at an interface, such as the air-water interface, leading to a reduction in surface free energy. nsf.gov The resulting data is used to determine key parameters like the critical micelle concentration (CMC), which is the concentration at which SDS monomers self-assemble into micelles in the bulk solution. Beyond the CMC, the surface tension of the solution typically remains constant. researchgate.net
The presence of impurities, such as dodecanol (B89629) from hydrolysis, can significantly affect surface tension measurements, often indicated by a characteristic dip in the surface tension isotherm. nsf.gov The purity of the SDS sample is therefore critical for accurate interfacial activity profiling. For instance, studies have shown different CMC values for unpurified and recrystallized SDS solutions. In the absence of an electrolyte, the CMC for unpurified SDS was measured at 6.7 mM, while for recrystallized SDS, it was 7.5 mM. nsf.gov The addition of an electrolyte like sodium chloride can decrease the CMC values for both unpurified and recrystallized samples. nsf.gov
Various methods are employed for measuring surface tension, including the Wilhelmy plate method and drop shape tensiometry. nsf.gov Research has shown that factors such as temperature and pH can influence the surface tension of SDS solutions. For example, at a constant SDS concentration of 1.4 × 10⁻⁴ mol·L⁻¹ and a pH of 4, increasing the temperature from 20 °C to 50 °C caused the surface tension to decrease from 64.6 to 55.7 mN·m⁻¹. acs.org Similarly, at a pH of 12, the surface tension dropped from 62.0 to 55.9 mN·m⁻¹ under the same temperature change. acs.org
| Temperature (°C) | Surface Tension at pH 4 (mN·m⁻¹) | Surface Tension at pH 12 (mN·m⁻¹) |
|---|---|---|
| 20 | 64.6 | 62.0 |
| 50 | 55.7 | 55.9 |
Surface Plasmon Resonance (SPR) for Adsorption Kinetics and Layer Formation
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying the real-time adsorption and desorption kinetics of molecules, like SDS, onto a solid surface without the need for labeling. wikipedia.orgharvard.edu The technique measures changes in the refractive index at the interface of a thin metal film (typically gold) and a liquid, which corresponds to the mass of molecules binding to the surface. harvard.edu
SPR has been effectively used to investigate the intrinsic kinetics of SDS adsorption onto and desorption from self-assembled monolayers (SAMs) on gold surfaces. acs.org These studies reveal that the rates of both adsorption and desorption increase with the bulk surfactant concentration in the monomer regime. acs.org However, at and above the critical micelle concentration, these rates become nearly constant, suggesting that SDS monomers are the dominant species involved in the adsorption and desorption processes. acs.org
The nature of the surface also plays a significant role in SDS adsorption. Research indicates that SDS has a greater affinity for hydrophobic SAMs compared to charged, hydrophilic SAMs. acs.org The data also suggest that the kinetics of adsorption and the formation of surface aggregates, such as hemicylindrical micelles, is a slower process than the formation of hemispherical structures. acs.org This real-time monitoring capability allows for the determination of kinetic binding constants (kₐ for association, kₑ for dissociation) and the equilibrium dissociation constant (Kₑ), providing a comprehensive understanding of the interaction dynamics. wikipedia.orgharvard.edu
| Parameter | Observation | Reference |
|---|---|---|
| Concentration Effect (below CMC) | Adsorption and desorption rates increase with bulk concentration. | acs.org |
| Concentration Effect (at/above CMC) | Adsorption and desorption rates become nearly constant. | acs.org |
| Dominant Species | Monomers play a dominant role in adsorption/desorption. | acs.org |
| Surface Affinity | Greater affinity for hydrophobic surfaces than hydrophilic ones. | acs.org |
Interfacial Rheology for Viscoelastic Properties of Interfaces
Interfacial rheology probes the mechanical properties of surfactant-laden interfaces, specifically their viscoelasticity. These properties are critical in applications involving foams and emulsions, where the stability of the interface against deformation is paramount. Techniques such as oscillating drop or bubble methods are used to measure parameters like the dilatational modulus, which describes the interface's resistance to expansion and compression.
The viscoelastic behavior of SDS at interfaces can be significantly influenced by the presence of other substances. For instance, the addition of high molecular weight poly(ethylene oxide) (PEO) to aqueous SDS solutions leads to a substantial enhancement of both viscosity and viscoelasticity. rug.nlacs.org This phenomenon is attributed to the binding of SDS micelles onto the polymer chains, causing the polymer coils to expand. rug.nl
Similarly, the interaction of SDS with other surfactants or molecules can create synergistic effects. Studies on mixtures of SDS and dodecyltrimethylammonium (B156365) bromide (DTAB) in the presence of α-cyclodextrin have shown high synergistic effects at the liquid/air interface. nih.gov Rheological measurements indicated a clear correlation between the dilatational modulus and an interaction parameter, suggesting that the formation of inclusion complexes enhances the attractive interactions within the interfacial film. nih.gov The rheological properties of wormlike micellar solutions formed by SDS and aluminum salts have also been investigated, showing that these solutions behave as Maxwell fluids with their viscosity and relaxation times scaling with surfactant concentration. acs.orglu.se
Microscopic and Imaging Techniques
Microscopic techniques provide direct visual evidence of the structures formed by this compound on surfaces and in solution. High-resolution imaging is essential for understanding the morphology and ultrastructure of SDS aggregates.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of SDS research, SEM is used to examine the structure of films and aggregates formed on various substrates. mdpi.com For example, SEM images have been used to study the effect of SDS as a surfactant on the morphology of hydrothermally synthesized crystals. researchgate.net
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. nanoscience.comyoutube.com This makes it an indispensable tool for the ultrastructural analysis of SDS assemblies, such as micelles and other aggregates formed in solution or in the presence of other molecules.
TEM has been used to observe various structures involving SDS. For example, micrographs have captured lead dodecyl sulfate rod-like particles formed in a poly(ethylene oxide)/SDS system. researchgate.net In another application, TEM was used to analyze the effect of SDS on ceria nanoparticles used in chemical mechanical polishing, showing changes in the particle aggregates before and after the process. researchgate.net The high magnification capabilities of TEM allow for detailed analysis of nanoparticle size, shape, and distribution within a matrix or solution, providing insights into how SDS influences these characteristics. nih.gov This technique can provide crystallographic information from diffraction patterns and, when combined with other techniques like Energy-Dispersive X-ray Spectroscopy (EDS), can also yield chemical and elemental information. youtube.com
Other Physicochemical Characterization Methods
Advanced analytical methodologies are crucial for elucidating the complex behaviors of sodium dodecyl sulfate (SDS) in various environments. Beyond primary techniques, a suite of other physicochemical methods provides deeper insights into its aggregation, interfacial properties, and interactions with other molecules. These methods include turbidity measurements to study complex formation, electrical conductivity to probe micellization, rheometry to understand solution and interfacial properties, and electrophoretic mobility to characterize charged species.
Turbidity Measurements for Complex Formation and Aggregation
Turbidity measurements are a valuable tool for monitoring the formation and aggregation of complexes involving sodium dodecyl sulfate. This technique relies on the principle that the scattering of light by a solution increases with the size and concentration of particles, thus providing a sensitive method to detect the onset and progression of aggregation.
In studies of interactions between SDS and other molecules, such as oligomeric connecting molecules, turbidity titration can reveal the formation of complexes. For instance, the interaction between SDS and a molecule with multiple amido and amine groups (Lys-12-Lys) has been investigated. At a pH of 3.0, where the Lys-12-Lys molecule carries positive charges, its interaction with the anionic SDS leads to the formation of complexes like Lys-12-Lys(SDS)₄ and Lys-12-Lys(SDS)₆. nih.govacs.org These complexes form through electrostatic attraction and hydrogen bonding, assisted by hydrophobic interactions. nih.govacs.org As the concentration of these complexes increases, they can further self-assemble into larger aggregates, such as vesicles and micelles, leading to a significant increase in the turbidity of the solution. nih.govacs.org
The critical aggregation concentration (CAC) is a key parameter that can be determined from turbidity measurements. This is the concentration at which the surfactant starts to form aggregates with another component in the solution. For example, in a system containing calcium ions (Ca²⁺), the formation of a precipitate with SDS occurs only above a certain critical concentration. In one study, in a 1 mM Ca²⁺ aqueous solution at 25°C, precipitation was observed only at SDS concentrations greater than 1.28 mM, as indicated by a sharp increase in turbidity. researchgate.net
Table 1: Critical Aggregation Concentration of SDS in the Presence of Calcium Ions
| System | Temperature (°C) | Critical Aggregation Concentration (mM) |
|---|---|---|
| SDS in 1 mM Ca²⁺ (aq) | 25 | > 1.28 |
This table illustrates the concentration of SDS required to induce precipitation in the presence of divalent cations, as determined by turbidity measurements. researchgate.net
Electrical Conductivity Measurements for Micellization and Ionic Interactions
Electrical conductivity measurements are a fundamental technique for studying the micellization of ionic surfactants like sodium dodecyl sulfate. The conductivity of an SDS solution changes with its concentration, and this change is particularly informative around the critical micelle concentration (CMC). Below the CMC, SDS exists primarily as individual ions (dodecyl sulfate anions and sodium cations), and the conductivity increases linearly with concentration. conicet.gov.ar Above the CMC, the surfactant ions aggregate to form micelles. conicet.gov.arresearchgate.net While the micelles are charged, their mobility is lower than that of the individual ions, and they also bind some of the counterions (Na⁺), leading to a change in the slope of the conductivity versus concentration plot. The concentration at which this break in the slope occurs is the CMC. conicet.gov.arresearchgate.net
The degree of counterion binding (β) or the degree of micelle ionization can also be determined from conductivity data. conicet.gov.arajchem-a.com This parameter provides insight into the extent to which counterions are associated with the micelle surface. The values of CMC and β are influenced by factors such as temperature and the presence of additives. For instance, the CMC of SDS in the presence of procaine (B135) hydrochloride has been observed to decrease to a minimum at a certain temperature and then increase with a further increase in temperature. ajchem-a.com
Table 2: Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate in Different Media
| Medium | Temperature | CMC (mM) |
|---|---|---|
| Deionized Water | Not Specified | ~8.0 |
| Tap Water (80 mg L⁻¹ salinity) | Not Specified | 1.5 - 1.6 |
| Aqueous solution | 298.2 K | 8.3 |
This table showcases the variation in the critical micelle concentration of SDS under different solvent conditions, as determined by electrical conductivity measurements. researchgate.netresearchgate.net
The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), can be calculated from the temperature dependence of the CMC. conicet.gov.arajchem-a.com Studies have shown that the micellization process for some dodecyl sulfate-based ionic liquids is entropy-driven. nih.gov
Rheometry and Viscosity Measurements for Solution and Interfacial Properties
Rheometry and viscosity measurements provide critical information about the flow behavior and structure of sodium dodecyl sulfate solutions and their interactions in complex fluids. The viscosity of a solution is sensitive to the size, shape, and interactions of the particles within it. The formation of micelles and their potential transition to other structures, such as rod-like or worm-like micelles, can significantly alter the viscosity of an SDS solution.
The interaction between SDS and polymers, such as polyacrylamide (PAM) or poly(ethylene oxide) (PEO), can be effectively studied using rheology. researchgate.netacs.org The addition of SDS to a polymer solution can lead to the formation of polymer-surfactant complexes. These interactions can cause conformational changes in the polymer chains, such as chain extension at the binding sites, which often results in a notable increase in the solution's viscosity. researchgate.net
In a study investigating gelatin hydrogels, the apparent viscosity was found to be influenced by the SDS/gelatin ratio. nih.gov At a constant shear rate and temperature, the viscosity of gelatin solutions changed with varying concentrations of SDS, indicating complex interactions between the surfactant and the protein. nih.gov
Table 3: Apparent Viscosity of Aqueous Gelatin Solutions with Varying SDS Concentrations
| Gelatin Concentration (wt. %) | SDS/Gelatin Ratio | Apparent Viscosity (Pa·s) |
|---|---|---|
| 5 | Varies | Varies |
| 10 | Varies | Varies |
| 20 | Varies | Varies |
This table indicates that the apparent viscosity of gelatin solutions is a function of both the gelatin concentration and the ratio of SDS to gelatin, as determined at a shear rate of 101.7 s⁻¹ and 40°C. nih.gov
Surface viscosity, a measure of the resistance to flow at an interface, is another important parameter. The presence of SDS at an air-water or oil-water interface can significantly affect the surface viscosity, which has implications for foam and emulsion stability. Studies have been conducted to measure the surface viscosity of SDS solutions, both with and without the addition of other surface-active molecules like dodecanol. acs.org
Electrophoretic Mobility for Charged Species Characterization
Electrophoretic mobility is a measure of the velocity of a charged particle in an electric field, and it is a key parameter in the characterization of species in solution. In the context of sodium dodecyl sulfate, this technique is fundamental to the widely used biochemical method of SDS-polyacrylamide gel electrophoresis (SDS-PAGE). wikipedia.orgresearchgate.net
In SDS-PAGE, proteins are denatured and coated with SDS molecules. The sulfate groups of SDS impart a strong negative charge to the protein, and it is generally assumed that the amount of SDS bound is proportional to the protein's mass (approximately 1.4g of SDS per gram of protein). wikipedia.org This uniform coating of negative charge masks the intrinsic charge of the protein, resulting in protein-SDS complexes with a nearly constant charge-to-mass ratio. wikipedia.orgnih.gov Consequently, when these complexes are subjected to electrophoresis through a gel matrix, their electrophoretic mobility becomes primarily dependent on their molecular size, allowing for the separation of proteins based on their molecular weight. wikipedia.orgnih.gov
The electrophoretic mobility of SDS micelles themselves has also been a subject of study. In capillary electrophoresis, SDS is often used as a micellar pseudostationary phase. The electrophoretic mobility of the SDS micelles is a critical parameter in these separations. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Lys-12-Lys |
| Calcium ion |
| Procaine hydrochloride |
| Polyacrylamide |
| Poly(ethylene oxide) |
| Gelatin |
| Dodecanol |
| Tris-borate-EDTA |
| Dextran |
| Glycerol (B35011) |
Biological and Biochemical Research Applications of Sodium Dodecyl Sulfate
Macromolecular Analysis and Characterization in Biochemical Systems
The ability of sodium;dodecyl sulfate (B86663) to denature proteins and form complexes with a nearly uniform negative charge-to-mass ratio makes it an indispensable tool for the analysis and characterization of macromolecules. This principle underpins one of the most common techniques in molecular biology: SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Molecular Weight Determination and Purity Assessment Methodologies
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for separating proteins based on their molecular weight. abcam.comuncw.edu The process involves treating a protein sample with SDS, which disrupts the secondary, tertiary, and quaternary structures of the proteins, effectively denaturing them into linear polypeptide chains. abcam.comprotocols.io The SDS molecules bind to the protein backbone at a relatively constant ratio, approximately one SDS molecule for every two amino acids. uncw.edu This binding confers a uniform negative charge to the polypeptide chains, masking their intrinsic charges. khanacademy.org
When these treated proteins are subjected to an electric field within a polyacrylamide gel matrix, their migration is primarily dependent on their size. uncw.edu Smaller proteins navigate through the pores of the gel more easily and thus migrate faster, while larger proteins are impeded and move more slowly. abcam.com By running a set of standard proteins with known molecular weights alongside the unknown sample, a standard curve can be generated by plotting the logarithm of the molecular weight against the relative migration distance. bio-rad.com The molecular weight of the unknown protein can then be estimated by interpolating its migration distance on this curve. bio-rad.com
Beyond molecular weight determination, SDS-PAGE is a powerful method for assessing the purity of a protein sample. patsnap.com A highly purified protein sample will ideally appear as a single band on the stained gel. patsnap.com The presence of multiple bands indicates the presence of contaminating proteins. khanacademy.org Densitometry software can be used to quantify the intensity of each band, allowing for an estimation of the relative abundance of the target protein and its impurities. patsnap.com
Table 1: Key Steps in Protein Molecular Weight Determination using SDS-PAGE
| Step | Description | Purpose |
| Sample Preparation | Proteins are mixed with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol). The mixture is typically heated. | To denature proteins, disrupt disulfide bonds, and coat them with a uniform negative charge. bio-rad.comgbiosciences.com |
| Electrophoresis | The treated protein samples and molecular weight standards are loaded into the wells of a polyacrylamide gel and an electric field is applied. | To separate the proteins based on their size as they migrate through the gel matrix. patsnap.com |
| Staining | After electrophoresis, the gel is stained with a dye such as Coomassie Brilliant Blue or silver stain to visualize the protein bands. | To make the separated protein bands visible for analysis. patsnap.com |
| Analysis | The migration distances of the standard proteins are measured and used to create a standard curve. The migration distance of the unknown protein is then used to estimate its molecular weight from the curve. | To determine the apparent molecular weight of the unknown protein. bio-rad.com |
Solubilization and Extraction Techniques for Cellular Proteins, including Membrane Proteins
The detergent properties of sodium;dodecyl sulfate make it highly effective for lysing cells and solubilizing their protein content. thermofisher.com SDS disrupts the lipid bilayer of cell membranes, leading to the release of cytoplasmic and organellar components. nih.gov This is a crucial first step in many proteomic workflows, as it allows for the comprehensive extraction of proteins from various cellular compartments. scycode.orgdiagenode.com
The solubilization of membrane proteins, which are notoriously difficult to extract due to their hydrophobic nature, is a particularly important application of SDS. allumiqs.comnih.gov These proteins are embedded within the lipid bilayer and require detergents to be released and maintained in a soluble state for subsequent analysis. thermofisher.com SDS is a strong, denaturing detergent that can effectively disrupt membrane structures and solubilize even the most hydrophobic membrane proteins by forming mixed micelles with the lipids and proteins. thermofisher.com
The concentration of SDS used for protein extraction needs to be carefully optimized. While higher concentrations can ensure complete cell lysis and protein solubilization, they can also interfere with downstream applications such as enzymatic assays or mass spectrometry. diagenode.com Therefore, the choice of SDS concentration and the composition of the lysis buffer are critical parameters that are tailored to the specific cell type and the intended downstream analysis. sigmaaldrich.com
Table 2: Comparison of Detergents Used in Protein Extraction
| Detergent | Type | Properties |
| Sodium dodecyl sulfate (SDS) | Anionic, Denaturing | Highly effective at disrupting cell membranes and denaturing proteins. Can interfere with downstream applications. thermofisher.com |
| Triton X-100 | Non-ionic, Non-denaturing | Milder detergent that can solubilize membrane proteins while often preserving their native structure and function. thermofisher.com |
| CHAPS | Zwitterionic, Non-denaturing | Useful for solubilizing membrane proteins while maintaining their native state, particularly for applications like 2D electrophoresis. thermofisher.com |
| Sodium deoxycholate | Anionic, Denaturing | A bile salt that is often used in combination with other detergents in lysis buffers like RIPA buffer. sigmaaldrich.com |
Characterization of Pathological Protein Fibrils (e.g., Neuropathological Amyloids)
In the study of neurodegenerative diseases such as Alzheimer's disease, the characterization of protein aggregates known as amyloid fibrils is of paramount importance. nih.govmdpi.com this compound plays a unique role in the isolation and analysis of these pathological structures. Many amyloid fibrils exhibit a remarkable resistance to solubilization by SDS. researchgate.netmdpi.com This property is exploited to purify these fibrils from brain tissue and other biological samples. nih.gov
By treating tissue homogenates with SDS, researchers can solubilize most cellular proteins and membranes, leaving the insoluble amyloid fibrils intact. nih.gov These fibrils can then be isolated by centrifugation. This SDS-insoluble fraction is highly enriched in the protein components of the amyloid plaques. nih.gov
Furthermore, SDS can be used to study the formation and stability of amyloid fibrils in vitro. At certain concentrations, SDS has been shown to induce the formation of amyloid-like fibrils from various proteins. researchgate.netnih.gov This allows researchers to investigate the molecular mechanisms of amyloidogenesis under controlled laboratory conditions. The interaction between SDS and amyloidogenic proteins can provide insights into the conformational changes that lead to fibril formation. nih.gov
Peptide Analysis in Bottom-Up Proteomics Workflows
Bottom-up proteomics is a widely used strategy for identifying and quantifying proteins in complex biological samples. acs.org The workflow typically involves the extraction and solubilization of proteins, followed by their enzymatic digestion into smaller peptides, which are then analyzed by mass spectrometry. nih.gov this compound is often employed in the initial protein extraction and solubilization steps due to its effectiveness in denaturing and solubilizing a wide range of proteins. nih.govresearchgate.net
However, the presence of SDS is highly detrimental to the subsequent steps of the proteomics workflow. allumiqs.com It can inhibit the activity of proteolytic enzymes like trypsin and interfere with the chromatographic separation and ionization of peptides in the mass spectrometer. researchgate.netnih.gov Therefore, the efficient removal of SDS after protein solubilization is a critical step. nih.govsigmaaldrich.com
Several methods have been developed to remove SDS from protein and peptide samples, including protein precipitation (e.g., with acetone (B3395972) or trichloroacetic acid), filter-aided sample preparation (FASP), and the use of detergent removal spin columns. nih.govstanford.eduplu.mx The choice of method depends on the specific requirements of the experiment, with the goal being to maximize SDS removal while minimizing sample loss. plu.mx
Cellular and Subcellular System Interactions
The interaction of this compound with cellular and subcellular structures, particularly biological membranes, is fundamental to its application in research and its broader biological effects.
Mechanisms of Cell Membrane Disruption and Solubilization in Research Models
This compound disrupts cell membranes through a multi-step process that involves its insertion into the lipid bilayer and the subsequent formation of pores and micelles. lifecanvastech.com As an amphipathic molecule, the hydrophobic tail of SDS readily inserts into the hydrophobic core of the lipid bilayer. youtube.com
At low, sub-solubilizing concentrations, the insertion of SDS molecules into the outer leaflet of the membrane can cause curvature stress and increase the permeability of the bilayer, leading to the formation of transient pores. lifecanvastech.comnih.gov This can result in the leakage of cellular contents.
As the concentration of SDS increases, more molecules insert into the membrane, further disrupting the lipid packing. iphy.ac.cn Eventually, the bilayer reaches a breaking point, leading to the complete solubilization of the membrane into mixed micelles containing lipids, proteins, and SDS molecules. researchgate.netacs.orgnih.gov This process effectively dissolves the membrane, allowing for the complete release of intracellular components. lifecanvastech.com The kinetics of this solubilization process are dependent on factors such as the concentration of SDS, the lipid composition of the membrane, and temperature. nih.gov
Modulation of Cellular Permeability and Barrier Function (e.g., Blood-Brain Barrier, Intestinal Epithelium)
Sodium dodecyl sulfate (SDS), an anionic surfactant, has been observed to significantly modulate the permeability of cellular barriers, a property extensively studied in the context of the blood-brain barrier (BBB) and the intestinal epithelium. Its amphiphilic nature allows it to interact with the primary components of cell membranes, namely lipids and proteins, thereby altering barrier function. nih.gov
In research concerning the intestinal epithelium, SDS has been shown to increase the absorption of various molecules. nih.gov Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have demonstrated that SDS exposure leads to an immediate and significant decrease in transepithelial electrical resistance (TEER), which is a measure of epithelial integrity. nih.gov This is accompanied by an increase in the permeability of the apical cell membranes. nih.gov The mechanism behind this increased permeability involves structural changes such as the shortening of microvilli, the formation of membrane wounds on the apical side, and the disorganization of tight junctions, which are critical for maintaining the barrier function. nih.gov The effect of SDS on absorption can be reversible or irreversible depending on the duration of exposure. nih.gov
Similarly, intracarotid infusion of SDS has been shown to dose-dependently increase the permeability of the blood-brain barrier in rats. nih.gov This was evidenced by the extravasation of Evans blue dye into the brain hemisphere ipsilateral to the infusion. nih.gov The increased permeability was further confirmed by a significant rise in the transport of radiolabeled α-aminoisobutyric acid from the blood to the brain. This effect on the BBB is also reported to be reversible. nih.gov The proposed mechanism for this increased permeability is a nonspecific interaction between the surfactant and the cell membranes of the endothelial cells that constitute the BBB. nih.gov
Table 1: Effects of Sodium Dodecyl Sulfate on Cellular Barrier Permeability
| Barrier Type | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Intestinal Epithelium | Caco-2 cell monolayers | Immediate decrease in TEER, increased apical membrane permeability, structural changes to microvilli and tight junctions. | nih.gov |
| Blood-Brain Barrier | Rat model (in vivo) | Dose-dependent increase in permeability, evidenced by Evans blue extravasation and increased transport of [14C]AIB. | nih.gov |
Effects on Intracellular Components and Organelle Integrity in Experimental Systems
The disruptive effects of sodium dodecyl sulfate on cellular and organelle membranes lead to significant alterations in the integrity of intracellular components. As a potent detergent, SDS solubilizes lipids and denatures proteins that are fundamental to the structure of membranes. quora.comquora.com This action results in the breakdown of not only the plasma membrane but also the membranes of intracellular organelles, such as the nucleus and mitochondria. quora.comjocpr.com
The lysis of organelle membranes releases their contents into the cytoplasm. For instance, the disruption of the nuclear envelope exposes the chromosomes, making the DNA accessible for extraction procedures. quora.comquora.com Similarly, the breakdown of other organelle membranes releases various enzymes and other molecules. quora.com This can have significant consequences in experimental systems, as the release of degradative enzymes like DNases and RNases can compromise the integrity of nucleic acids if not properly inhibited. quora.comquora.com However, SDS also has the beneficial effect of denaturing and inactivating many of these degradative enzymes, thereby offering a degree of protection to the released DNA and RNA. quora.comquora.com
In the context of cellular research, the impact of SDS on organelle integrity is a critical consideration. The products of genes that are upregulated or downregulated in response to SDS exposure have been localized to various cellular compartments, including the cytoplasm, mitochondria, nucleus, peroxisome, and plasma membrane, indicating a widespread effect on cellular and organelle function. jocpr.com
Cellular Stress Responses Triggered by Sodium Dodecyl Sulfate Exposure
Exposure to sodium dodecyl sulfate is known to induce a variety of cellular stress responses, most notably oxidative stress. nih.govresearchgate.netnih.gov Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govresearchgate.net
Studies in various organisms have demonstrated that SDS exposure leads to an increased production of ROS. nih.gov For example, in the Mediterranean mussel (Mytilus galloprovincialis), exposure to SDS resulted in a significant increase in ROS production compared to control groups. nih.gov This increase in oxidative stress triggers a compensatory response in the antioxidant defense system. The activities of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), have been shown to increase following SDS treatment. nih.govnih.gov Furthermore, an increase in the proportion of oxidized glutathione (B108866) (GSSG) and an upregulation of heat shock protein 70 (Hsp70) have been observed, further indicating a state of cellular stress. nih.gov
In the yeast Saccharomyces cerevisiae, SDS is known to permeate cell membranes and activate a stress response that includes the Cell Wall Integrity (CWI) signaling pathway. plos.org This pathway is a critical response mechanism to perturbations of the cell wall and membrane. plos.org The cellular response to SDS is complex and involves multiple cellular locations, including the outer membrane, which is not entirely impervious to the detergent. nih.gov
Table 2: Indicators of Oxidative Stress Induced by Sodium Dodecyl Sulfate
| Organism | Parameter Measured | Observed Effect | Reference |
|---|---|---|---|
| Mytilus galloprovincialis | Reactive Oxygen Species (ROS) | Increased production | nih.gov |
| Mytilus galloprovincialis | Superoxide Dismutase (SOD) & Catalase (CAT) | Increased activity | nih.gov |
| Dugesia japonica | SOD, CAT, and Malondialdehyde (MDA) | Increased levels | nih.gov |
| Human Keratinocytes (HaCaT) | Proteins associated with oxidative stress | Altered content | researchgate.net |
Nucleic Acid Isolation and Manipulation in Molecular Biology
Utility of Sodium Dodecyl Sulfate in Cell Lysis for DNA and RNA Extraction Protocols
Sodium dodecyl sulfate is a powerful anionic detergent that is widely utilized in molecular biology for the lysis of cells during DNA and RNA extraction protocols. quora.comgeneticeducation.co.in Its primary function is to disrupt the cell membrane and nuclear envelope to release the cellular contents, including nucleic acids. quora.commagen-tec.com SDS achieves this by solubilizing the lipids and proteins that make up these membranes. quora.com
The mechanism of action involves the binding of SDS to membrane proteins and lipoproteins, which leads to their denaturation and the disruption of the lipid bilayer. quora.comquora.com This process effectively dissolves the membranes, making the DNA and RNA accessible for subsequent purification steps. magen-tec.com SDS is particularly effective for lysing cells with robust cell walls, such as those found in plants. geneticeducation.co.in
In addition to its role in membrane disruption, SDS also contributes to the inactivation of nucleases (DNases and RNases), which are enzymes that can degrade nucleic acids. quora.com By denaturing these enzymes, SDS helps to protect the integrity of the DNA and RNA once they are released from the cell. quora.com It is a common component of lysis buffers used in various nucleic acid extraction techniques, including the phenol-chloroform extraction method. geneticeducation.co.innih.gov
Dissociation of Nucleic Acid-Protein Complexes for Purification
During nucleic acid purification, it is essential to remove proteins that are bound to the DNA or RNA. Sodium dodecyl sulfate plays a crucial role in this process by dissociating nucleic acid-protein complexes. nih.govscispace.com Many proteins, such as histones and transcription factors, are naturally associated with nucleic acids in the cell.
SDS disrupts the non-covalent bonds within proteins, causing them to denature and lose their native conformation and function. magen-tec.commagen-tec.com This denaturation alters their ability to bind to nucleic acids. quora.com By effectively "stripping" the proteins from the DNA and RNA, SDS facilitates their removal during the extraction process. quora.comquora.com This is a critical step for obtaining pure nucleic acid samples, which is often necessary for downstream applications like PCR and sequencing. reddit.com
The use of SDS is particularly important in methods for isolating covalent DNA-protein adducts. In such protocols, SDS is used to neutralize the cationic sites of weakly bound proteins, causing them to dissociate from the DNA. nih.gov Proteins that are covalently bound remain attached, allowing for their specific isolation. nih.gov Furthermore, in RNA purification, SDS is used to disrupt protein-nucleic acid interactions, which, in combination with phenol (B47542) extraction, leads to the complete denaturation and precipitation of proteins, leaving the RNA in the aqueous phase. nih.govscispace.com
Influence on DNA Integrity in Cryopreservation Media for Biological Samples
The process of cryopreservation can subject cells to various stresses that may compromise the integrity of their DNA. tandfonline.com The composition of the cryopreservation medium is therefore critical for protecting cellular components, including nucleic acids. Sodium dodecyl sulfate has been investigated as a component of cryodiluents to assess its impact on the freezability and DNA integrity of biological samples, such as spermatozoa.
A study on bull spermatozoa found that the concentration of SDS in the cryodiluent had a significant effect on post-thaw DNA integrity. researchgate.net The inclusion of SDS at an optimal concentration of 0.25% resulted in the best outcomes for motility, mitochondrial activity, and the integrity of the acrosome, membrane, and DNA of the spermatozoa after thawing. researchgate.net However, increasing the concentration of SDS above this optimal level was found to have a detrimental effect on sperm parameters, including DNA integrity. researchgate.net Defects in sperm DNA were manifested as an increase in the percentage of fragmented DNA. researchgate.net
This research suggests that while SDS can be beneficial in cryopreservation media, its concentration must be carefully optimized to enhance the preservation of DNA integrity. The findings indicate that an appropriate amount of SDS can offer cryoprotective effects, potentially by influencing membrane properties during the freezing and thawing process. researchgate.net
Research on Viral Inactivation Mechanisms Employing Sodium Dodecyl Sulfate
Sodium dodecyl sulfate (SDS), an anionic surfactant, has been a subject of extensive research for its potent virucidal properties. Its mechanism of action is primarily centered on its ability to disrupt the structural integrity of viruses, leading to their inactivation. This disruption occurs through the denaturation of viral proteins and the solubilization of lipid envelopes, rendering the virus non-infectious. scielo.brnih.gov Research has demonstrated the efficacy of SDS against a broad spectrum of both enveloped and non-enveloped viruses. scielo.brscielo.br
The fundamental mechanism of SDS-induced protein denaturation involves the disruption of non-covalent bonds within the protein structure. nih.govresearchgate.net As an amphiphilic molecule, SDS interacts with both hydrophobic and hydrophilic regions of proteins. aatbio.com This interaction interferes with the intricate network of forces that maintain the protein's native three-dimensional conformation, causing the protein to unfold and lose its biological function. aatbio.comquora.com In the context of virology, this means the denaturation of critical proteins such as those forming the viral capsid or the glycoproteins on the envelope, which are essential for viral attachment, entry, and replication. scielo.br
Mechanism Against Enveloped Viruses
Enveloped viruses are characterized by a lipid bilayer membrane surrounding the nucleocapsid. This envelope is crucial for the virus's ability to infect host cells. Sodium dodecyl sulfate is particularly effective against this class of viruses. nih.gov The inactivation mechanism is twofold:
Disruption of the Lipid Envelope: The surfactant properties of SDS allow it to intercalate into and solubilize the lipid bilayer of the viral envelope. nih.gov This action disrupts the membrane's integrity, leading to its disintegration.
Denaturation of Envelope Proteins: Glycoproteins embedded in the envelope are vital for recognizing and binding to host cell receptors. SDS denatures these proteins, preventing viral attachment and subsequent fusion with the host cell membrane. scielo.br
Research on various enveloped viruses has substantiated this mechanism. Studies on Human Immunodeficiency Virus (HIV-1), a retrovirus with a lipid envelope, have shown that SDS can effectively inactivate the virus. scielo.brnih.gov Similarly, Herpes Simplex Virus (HSV), another enveloped virus, is readily inactivated by SDS through the solubilization of its envelope and denaturation of its surface proteins. scielo.brembrapa.br The dose-dependent action of SDS on HSV-1 has been demonstrated; higher concentrations lead to the solubilization of the viral envelope, while lower concentrations can still inhibit infectivity, possibly by interfering with the maturation of nucleocapsids. scielo.brscielo.br
Mechanism Against Non-Enveloped Viruses
Non-enveloped viruses, which lack a lipid membrane, are generally more resistant to disinfectants than their enveloped counterparts. doaj.orgfrontiersin.org Their infectivity relies on the stability of their protein capsid. The primary mechanism of SDS against these viruses is the denaturation of these capsid proteins. scielo.brnih.gov By disrupting the non-covalent interactions holding the capsid subunits together, SDS can cause the dissociation of the capsid structure, exposing the viral nucleic acid to the environment and rendering the virus incapable of infection. scielo.br
Research has confirmed the ability of SDS to inactivate non-enveloped viruses such as Human Papillomavirus (HPV). scielo.brnih.govresearchgate.net Studies focusing on Feline Calicivirus (FCV) as a surrogate for human norovirus have explored enhancing the virucidal efficacy of SDS. nih.govdoaj.org It was found that combining SDS with organic acids, such as citric acid and glutamic acid, significantly potentiaties its activity against FCV. nih.govdoaj.org Electron microscopy of FCV particles treated with combinations of SDS and citric or glutamic acid revealed damage to the viral capsid, confirming that the mechanism of action involves the denaturation of capsid proteins. nih.gov
Detailed Research Findings
Numerous studies have investigated the virucidal activity of sodium dodecyl sulfate, providing detailed insights into its mechanism and efficacy.
Further research has focused on synergistic formulations to enhance the virucidal activity of SDS, particularly against resilient non-enveloped viruses.
These studies collectively highlight that the virucidal action of sodium dodecyl sulfate is rooted in its fundamental biochemical properties as a surfactant and protein denaturant. Its ability to disrupt both lipid membranes and protein capsids provides a broad-spectrum antiviral activity that is a continuing subject of biochemical and biological research.
Colloidal and Materials Science Applications of Sodium Dodecyl Sulfate
Emulsion and Dispersion Stabilization Research
Sodium dodecyl sulfate (B86663) (SDS) is a widely utilized anionic surfactant in the field of colloidal and materials science, particularly for its efficacy in stabilizing emulsions and dispersions. Its amphiphilic nature, consisting of a 12-carbon hydrophobic tail and a hydrophilic sulfate head group, allows it to adsorb at oil-water interfaces, effectively preventing droplet coalescence and maintaining the stability of the dispersed system.
Formulation and Stability Studies of Oil-in-Water Emulsions Utilizing Sodium Dodecyl Sulfate
Research has extensively documented the role of sodium dodecyl sulfate in the formulation of stable oil-in-water (O/W) emulsions. The stability of these emulsions is a critical parameter, often evaluated by observing changes in droplet size, creaming, and viscosity over time. Studies have shown that increasing the concentration of SDS generally leads to a more stable emulsion. For instance, an increase in the mass fraction of SDS can cause a sharp decline in the rate of viscosity change and a slower reduction in creaming velocity, both of which are indicators of enhanced emulsion stability. researchgate.net
Combining SDS with other surfactants can also yield synergistic effects on emulsion stability. For example, a study analyzing the initial viscosity change rate (K) found that combining 0.14% SDS with 0.4% octyldecyl glucoside (APG0810) or 6% 1-pentanol (B3423595) significantly improved emulsion stability, with the K value decreasing from 19.457 to 5.834 and 6.284, respectively. researchgate.nettandfonline.com This indicates that the APG/SDS combination provided the most stable emulsion. tandfonline.com
Table 1: Effect of Additives on the Stability of SDS-Stabilized Oil-in-Water Emulsions
This table shows the initial viscosity change rate (K) for oil-in-water emulsions stabilized by 0.14% SDS and in combination with different additives. A smaller K value corresponds to a more stable emulsion.
| Emulsifier System | Initial Viscosity Change Rate (K) | Reference |
|---|---|---|
| 0.14% SDS alone | 19.457 | researchgate.nettandfonline.com |
| 0.14% SDS + 6% 1-pentanol | 6.284 | researchgate.nettandfonline.com |
| 0.14% SDS + 0.4% APG0810 | 5.834 | researchgate.nettandfonline.com |
Role of Sodium Dodecyl Sulfate in Interfacial Tension Reduction for Emulsification Processes
A primary mechanism by which sodium dodecyl sulfate facilitates emulsification is through the significant reduction of interfacial tension (IFT) between the oil and water phases. acs.orgmdpi.com The adsorption of SDS molecules at the oil-water interface lowers the free energy of the system, which in turn reduces the energy required to create new droplet surfaces during homogenization. mdpi.comnepjol.info
The extent of IFT reduction is dependent on the concentration of SDS in the aqueous phase. As the concentration of SDS increases, more surfactant molecules populate the interface, leading to a greater decrease in IFT. mdpi.comnepjol.info This process continues until the critical micelle concentration (CMC) is reached, at which point the interface becomes saturated with surfactant molecules, and further additions of SDS primarily lead to the formation of micelles in the bulk aqueous phase. Studies measuring the IFT between decane (B31447) and SDS solutions have shown that ultralow IFT (less than 10⁻² mN/m) can be achieved at optimal salinity. fao.orgresearchgate.net The reduction in interfacial tension is a dynamic process; at very short timescales typical of emulsification, the IFT is high, but it decreases as more surfactant molecules adsorb to the newly created interface. mdpi.com
Influence of Sodium Dodecyl Sulfate on Emulsion Viscosity and Rheological Behavior
The rheological properties of emulsions, such as viscosity, are significantly influenced by the presence and concentration of sodium dodecyl sulfate. Generally, the viscosity of an emulsion is affected by factors like the volume fraction of the dispersed phase, droplet size, and inter-droplet interactions. SDS can modify these properties, thereby altering the emulsion's flow behavior.
In some systems, increasing the concentration of SDS leads to a decrease in the apparent viscosity of the emulsion. researchgate.net This can be attributed to the reduction in droplet size and a narrower size distribution, which facilitates easier flow. researchgate.net However, in other cases, particularly when SDS is used with co-surfactants or in heavy crude oil emulsions, the relationship can be more complex. For instance, in heavy, waxy crude oil emulsions, SDS has been shown to reduce the viscosity compared to the pure crude oil, and the resulting emulsions exhibit non-Newtonian fluid behavior. researchgate.net The addition of SDS to emulsions containing sodium caseinate can also influence rheological behavior; the addition of sodium chloride to these systems was found to increase the extent of non-Newtonian, shear-thinning behavior. nih.gov
Table 2: Influence of SDS Concentration on Emulsion Properties (OSA Starch-SDS System)
This table summarizes the effect of increasing SDS concentration (as a partial replacement for OSA starch) on the physical characteristics of oil-in-water emulsions. The oil content of the emulsions was varied (5, 20, and 50%).
| Property | Effect of Increasing SDS Concentration | Reference |
|---|---|---|
| Sauter Mean Diameter (d32) | Decrease | researchgate.net |
| Droplet Size Distribution Width | Decrease | researchgate.net |
| Apparent Viscosity | Decrease | researchgate.net |
| Creaming Stability | Decrease (less stable) | uns.ac.rs |
Investigation of Long-Term Emulsion Stability and Destabilization Mechanisms (e.g., Ostwald Ripening)
While SDS can create kinetically stable emulsions, over time, these systems are prone to destabilization through various mechanisms. One of the most significant processes, particularly in nanoemulsions, is Ostwald ripening. researchgate.net This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase (oil) through the continuous phase (water). researchgate.netlsinstruments.ch The driving force for this process is the difference in Laplace pressure between droplets of different sizes; smaller droplets have a higher chemical potential, leading to the dissolution of their contents into the continuous phase and subsequent deposition onto larger droplets. lsinstruments.ch
Nanoparticle Systems Research
Role of Sodium Dodecyl Sulfate in Nanoparticle Synthesis and Colloidal Stabilization
Sodium dodecyl sulfate plays a crucial role in the synthesis and stabilization of various nanoparticles. During synthesis, SDS can act as a capping agent or a template, controlling the size, shape, and growth of the nanoparticles. nih.govacs.org For example, in the synthesis of silver nanoparticles (AgNPs), SDS has been shown to influence the development and texture of the resulting particles. nih.govacs.org In the absence of SDS, AgNPs may exhibit more aggregation, while the presence of SDS can help maintain better dispersity and prevent agglomeration, even at higher reactant concentrations. nih.gov
Beyond synthesis, SDS is a vital stabilizer for colloidal nanoparticle suspensions. It adsorbs onto the nanoparticle surface, imparting a negative charge. This leads to electrostatic repulsion between the particles, which counteracts the attractive van der Waals forces and prevents them from aggregating and settling out of the suspension. researchgate.net This stabilization is critical for maintaining the unique properties and functionality of the nanoparticles in a liquid medium. For instance, SDS has been used as an exchange ligand to modify the surface charge of gold nanorods (GNRs) initially stabilized with a cationic surfactant (CTAB), improving their stability in biological environments. mdpi.com The use of SDS helps to improve the dispersion of nanoparticles and prevent aggregation, leading to stable colloidal solutions. researchgate.net
Interaction of Sodium Dodecyl Sulfate with Carbon Nanotubes and Graphene Materials
Sodium dodecyl sulfate (SDS) is a widely utilized surfactant for the dispersion of carbon nanotubes (CNTs) and graphene-based materials in aqueous solutions. nih.govproquest.comresearchgate.net The non-covalent interactions between the hydrophobic tail of SDS and the surfaces of these carbon allotropes overcome the strong van der Waals forces that cause them to agglomerate, facilitating their exfoliation and stabilization in a liquid medium. rsc.org
Molecular mechanics simulations have been employed to understand the energy dynamics of this interaction. These studies reveal that a sufficient number of SDS molecules can penetrate the gaps between individual nanotubes in a bundle, aided by ultrasonication. The congregation of surfactant molecules at these sites enlarges the gaps, eventually leading to the complete dispersion of the nanotubes. rsc.org The binding energy between SDS molecules and a carbon nanotube is a critical factor in determining the threshold number of surfactant molecules required for effective dispersion. rsc.org
In the case of functionalized graphene sheets (FGSs), the colloidal stability in aqueous SDS solutions is highly dependent on the surfactant concentration. At low SDS concentrations (up to ~10 μM), FGSs tend to reaggregate. However, as the concentration increases, the rate of reaggregation decreases, and above approximately 40 μM, stable suspensions can be maintained for over a year. princeton.eduacs.org This stabilization occurs at a concentration significantly below the critical micelle concentration (CMC) of SDS, indicating that a dense monolayer or surface micelle coverage is not a prerequisite for achieving stable dispersions. princeton.eduacs.org The adsorption of SDS onto FGSs provides sufficient electrostatic repulsion between the sheets to ensure colloidal stability. princeton.edu
The adsorption process of SDS onto functionalized graphene can be described in four stages: (i) adsorption of isolated surfactant monomers, (ii) formation of a surfactant monolayer, (iii) creation of hemi-cylindrical surface micelles, and (iv) formation of micelles in the bulk solution. princeton.eduacs.org Conductometric titration studies have shown that for FGS with a carbon-to-oxygen ratio of approximately 18, a full monolayer of SDS is formed at a concentration of about 12 μM. acs.orgnih.gov The critical surface aggregation concentration (csac) for the formation of surface micelles on FGS is approximately 1.5 mM. acs.orgnih.govresearchgate.net
Table 1: Key Concentrations for SDS Interaction with Functionalized Graphene Sheets (FGS)
| Parameter | Concentration | Significance |
|---|---|---|
| Reaggregation Threshold | Up to ~10 μM | Concentration at which FGSs tend to reaggregate. princeton.eduacs.org |
| Monolayer Formation | ~12 μM | Concentration for full SDS monolayer coverage on FGS. acs.orgnih.gov |
| Colloidal Stability | Above ~40 μM | Concentration required for long-term stable FGS suspensions. princeton.eduacs.org |
| Critical Surface Aggregation Concentration (csac) | ~1.5 mM | Concentration at which surface micelle formation begins. acs.orgnih.govresearchgate.net |
Development and Characterization of Sodium Dodecyl Sulfate-Modified Biopolymer Composites (e.g., Chitosan)
Sodium dodecyl sulfate is utilized to modify biopolymers like chitosan (B1678972) to create composite materials with enhanced properties. The interaction between the anionic sulfate groups (–SO₄⁻) of SDS and the cationic amino groups (–NH₃⁺) of chitosan in an acidic medium leads to the formation of an ionically cross-linked structure. rsc.orgnih.gov This electrostatic interaction is the primary mechanism for the binding of SDS to chitosan. rsc.orgnih.govdntb.gov.ua
The incorporation of SDS into chitosan films has a significant impact on their structural and physicochemical properties. Structural analysis reveals that the introduction of SDS hinders the crystallization of chitosan. rsc.org This modification leads to several beneficial changes in the composite films compared to pure chitosan films.
Key effects of SDS modification on Chitosan films include:
Increased Glass Transition Temperature (Tg): The formation of ionic crosslinks restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature with higher SDS content. rsc.org
Improved Thermal Stability: The composite films exhibit better thermal stability than pure chitosan films. rsc.org
Reduced Moisture Content: The SDS-modified films have a lower moisture content. rsc.org
Enhanced Mechanical Properties: The mechanical properties of the chitosan films are significantly improved with the addition of a moderate amount of SDS. rsc.orgnih.gov However, excessive amounts of SDS can negatively impact these properties.
The modification of chitosan with SDS has also been explored for the development of adsorbents for environmental remediation. For instance, SDS-modified chitosan beads have been investigated for the removal of Chromium(VI) from aqueous solutions. mdpi.com The modification process involves preparing chitosan gel beads and subsequently treating them with an SDS solution. mdpi.com The resulting composite material shows potential for adsorbing heavy metal ions.
Table 2: Effect of SDS Content on the Properties of Chitosan Composite Films
| Property | Effect of Increasing SDS Content | Underlying Mechanism |
|---|---|---|
| Crystallization | Decreased | Hindrance due to SDS incorporation. rsc.org |
| Glass Transition Temperature (Tg) | Increased | Formation of ionic crosslinks. rsc.org |
| Thermal Stability | Increased | Enhanced intermolecular interactions. rsc.org |
| Moisture Content | Decreased | Alteration of the hydrophilic/hydrophobic balance. rsc.org |
| Mechanical Properties | Improved (up to a moderate SDS content) | Ionic cross-linking and altered morphology. rsc.orgnih.gov |
Polymer and Composite Material Modification Studies
Influence of Sodium Dodecyl Sulfate on Polymer Conformation and Solution Rheology
The addition of sodium dodecyl sulfate to polymer solutions can significantly alter their rheological properties, such as viscosity and viscoelasticity. acs.org This is due to the interactions between the surfactant and the polymer chains, which can lead to changes in polymer conformation and the formation of polymer-surfactant complexes.
In aqueous solutions of poly(ethylene oxide), the presence of SDS leads to an enhancement of both viscosity and viscoelasticity. acs.orgrug.nl These changes typically begin at the critical concentration for the formation of polymer-bound micelles and plateau above the saturation concentration. rug.nl
For gelatin hydrogels, which are highly surface-active polymers, the interaction with SDS is complex and ratio-dependent. mdpi.comresearchgate.net While SDS may not significantly alter the surface tension of concentrated gelatin solutions, it has a considerable influence on their rheological behavior. mdpi.com At lower concentrations, SDS can lead to an increase in the rheological properties of the hydrogel. mdpi.com However, excessive concentrations of SDS can cause a decline in these properties. mdpi.com A systematic study on high-strength gelatin hydrogels revealed that the gel strength, gelation kinetics, and melting/gelling temperature increase with SDS incorporation up to a certain point, after which they begin to decrease. researchgate.net
Interplay with Polymeric Materials in Nanocomposites (e.g., EPDM/Graphene Oxide)
In the realm of polymer nanocomposites, sodium dodecyl sulfate plays a crucial role as a surfactant and dispersing agent, particularly for incorporating nanofillers like graphene oxide (GO) into a polymer matrix. rsc.org In ethylene-propylene-diene-monomer rubber (EPDM)/graphene oxide nanocomposites, SDS facilitates the dispersion of GO nanosheets and enhances the physical interactions between the EPDM macromolecules and the GO. rsc.orgrsc.orgresearchgate.net
Rheometry studies have shown that the presence of SDS in EPDM/GO nanocomposites leads to an increase in the minimum torque and scorch time during the vulcanization process, which is indicative of stronger interactions between the polymer and the filler. rsc.orgrsc.orgresearchgate.net This enhanced interaction is attributed to the flexible, linear structure of SDS molecules, which can improve the wettability and interfacial adhesion of the graphene-like filler within the polymer matrix. rsc.org
Enhancement of Mechanical Performance and Vulcanization Kinetics in Polymer Composites
The improved dispersion and interfacial adhesion resulting from the use of sodium dodecyl sulfate in polymer nanocomposites translate directly to enhanced mechanical properties. In EPDM/GO nanocomposites, the presence of SDS leads to a remarkable improvement in mechanical strength and elongation. rsc.orgrsc.orgresearchgate.net
Research has demonstrated that the maximum strength of an EPDM/GO nanocomposite containing SDS can be approximately 137% greater than that of a similar composite without the surfactant. rsc.orgrsc.orgresearchgate.net Furthermore, the elongation at break can be increased to as much as 700% in the presence of SDS. rsc.orgrsc.orgresearchgate.net These enhancements are a direct result of the improved physical interactions between the EPDM and GO, facilitated by the surfactant. rsc.orgresearchgate.net
In addition to improving mechanical performance, SDS also influences the vulcanization kinetics of EPDM/GO nanocomposites. The presence of the surfactant can affect the torque values and activation energies of the vulcanization process. rsc.orgrsc.orgresearchgate.net
Similarly, in polypropylene (B1209903) (PP)/chitosan composites, treatment of the chitosan filler with SDS has been shown to improve the mechanical and thermal properties of the composite. researchgate.netscribd.com The treated composites exhibit higher tensile strength and Young's modulus compared to their untreated counterparts, which is attributed to enhanced interfacial adhesion between the filler and the PP matrix. researchgate.netscribd.com
Table 3: Mechanical Performance Enhancement in Polymer Composites with SDS
| Polymer Composite | Property Enhanced | Magnitude of Enhancement | Reference |
|---|---|---|---|
| EPDM/Graphene Oxide | Maximum Strength | ~137% increase | rsc.orgrsc.orgresearchgate.net |
| EPDM/Graphene Oxide | Elongation at Break | Up to 700% | rsc.orgrsc.orgresearchgate.net |
| Polypropylene/Chitosan (SDS-treated) | Tensile Strength | Higher than untreated | researchgate.netscribd.com |
| Polypropylene/Chitosan (SDS-treated) | Young's Modulus | Higher than untreated | researchgate.netscribd.com |
Role of Sodium Dodecyl Sulfate in Emulsion Polymerization Processes for Advanced Materials Synthesis
Sodium dodecyl sulfate is a commonly used anionic surfactant in emulsion polymerization, a process widely employed for the synthesis of advanced materials, including polymer nanoparticles and latexes. mdpi.comepa.govelsevierpure.com The primary role of SDS in this process is to stabilize the monomer droplets in the aqueous phase, prevent their aggregation, and facilitate the formation of micelles, which act as the loci for polymerization. mdpi.com
The selection and concentration of the surfactant are critical factors in controlling the particle size and polydispersity of the resulting polymer nanoparticles. elsevierpure.com In the synthesis of Janus particles via seeded emulsion polymerization, SDS is used to stabilize the oil-water emulsion and control the permeation of solvent into the seed particles, which is crucial for the formation of anisotropic structures. mdpi.com Insufficient surfactant concentrations can lead to the failure of the desired protrusion structures to form. mdpi.com
In the emulsion polymerization of styrene, the use of a mixture of sodium polystyrene sulfonate and SDS as the emulsifier has been shown to produce stable latexes with larger particle sizes and higher polymerization rates compared to using SDS alone. epa.gov The surfactant content also influences the entry of radicals into the polymer particles, a key step in the polymerization process. epa.gov
Application as a Soil Stabilizer in Geotechnical Research
In the field of geotechnical engineering, soil stabilization is a critical process aimed at improving the physical and engineering properties of soil to meet the demands of construction and infrastructure projects. Various chemical, mechanical, and biological methods are employed to enhance soil strength, durability, and stability. One emerging area of research is the use of surfactants, such as sodium dodecyl sulfate (SDS), to alter soil mechanics and improve its load-bearing capacity.
Recent research has explored a novel soil stabilization technique known as Surfactant-Induced Soil Strengthening (SISS). This method involves the combination of an anionic surfactant, specifically sodium dodecyl sulfate, with alkaline earth metals like calcium chloride in the soil matrix. The interaction between these components creates a binding effect that adheres soil particles together, leading to a significant improvement in soil strength.
Detailed Research Findings
A notable study in this area investigated the application of SISS on beach sand sourced from Atlantic Beach, FL. The research focused on evaluating the improvement in strength by conducting unconfined compressive strength (UCS) tests on specimens treated with various combinations of sodium dodecyl sulfate and calcium chloride.
The experimental process involved preparing sand specimens and introducing aqueous solutions of SDS and calcium chloride. A 20% aqueous solution of sodium dodecyl sulfate was used, which is a readily available commercial concentration. The calcium chloride was prepared in 2.5 M and 0.5 M solutions. A stoichiometric ratio of 2:1 between SDS and calcium chloride was maintained throughout the tests. The constituents were thoroughly mixed by hand with the sand, and the specimens were then oven-dried for a minimum of 48 hours before undergoing unconfined compressive strength testing.
The results of the study demonstrated that the SISS treatment can lead to substantial improvements in the unconfined compressive strength of the beach sand. Control tests revealed that treatment with calcium chloride alone provided negligible strength enhancement. While specimens treated only with SDS showed an apparent increase in strength, this was largely attributed to the reprecipitation of SDS upon drying, and these samples quickly deteriorated when exposed to water.
The combination of both sodium dodecyl sulfate and calcium chloride, however, produced a significant and more durable strengthening effect. The research established an approximate optimization point for the treatment as a function of the pore volume of the soil.
The following interactive data table presents a summary of the unconfined compressive strength (UCS) results from the hand-mixed specimens.
| Specimen ID | SDS (% Pore Volume) | Calcium Chloride (Molarity) | Average Maximum Unconfined Compressive Strength (kPa) |
|---|---|---|---|
| Control (Untreated) | 0 | 0 | 0 |
| Control (CaCl2 only) | 0 | 2.5 | < 10 |
| Control (SDS only) | ~70 | 0 | ~50 |
| SISS-1 | 30 | 2.5 | 150 |
| SISS-2 | 50 | 2.5 | 250 |
| SISS-3 | 70 | 2.5 | 350 |
| SISS-4 | 90 | 2.5 | 200 |
| SISS-5 | 110 | 2.5 | 100 |
The data indicates that the unconfined compressive strength of the sand specimens increased with the addition of the SDS and calcium chloride solution, reaching a peak strength at approximately 70% of the pore volume filled with the SDS solution. Beyond this point, the strength began to decrease.
Further investigations in the same study explored the effectiveness of surface percolation as a treatment method. Bench-scale sandbox tests showed that while surface percolation of the SDS and calcium chloride solution did increase soil strength and reduce erodibility, it was significantly less effective than the hand-mixing method.
Dissolution tests were also conducted on the SISS-treated specimens. The results suggested that the strengthened soil matrix tends to revert to its untreated state over time when exposed to freshwater and saltwater. This indicates that while SISS can provide significant short-term stabilization, the long-term durability may be a consideration for certain applications.
Environmental and Ecotoxicological Research Perspectives on Sodium Dodecyl Sulfate
Ecotoxicological Effects on Aquatic Organisms (e.g., Marine Primary Producers) and Ecosystems
Sodium dodecyl sulfate's introduction into aquatic environments can have varied and significant toxicological effects on a range of organisms, from primary producers to invertebrates and fish. Research has shown that the impact of SDS is concentration-dependent and varies across species.
In marine primary producers, such as the diatom Phaeodactylum tricornutum and the macroalgae Ulva lactuca, exposure to environmentally relevant concentrations of SDS can lead to a reduction in growth rate. nih.govresearchgate.net Studies on P. tricornutum also revealed alterations in fatty acid content, highlighting the surfactant's impact on lipid metabolism. nih.gov
The toxicity of SDS extends to a variety of other aquatic organisms. The following table summarizes the acute toxicity of SDS, as indicated by the median lethal concentration (LC50), for several species.
| Organism Type | Species | Exposure Time | LC50 (mg/L) | Reference |
| Crustacean | Artemia parthenogenetica (Brine Shrimp) | 96 hours | 13.9 | semanticscholar.org |
| Crustacean | Moina mongolica (Marine Flea) | 72 hours | 3.5 | semanticscholar.org |
| Planarian | Dugesia japonica | 24 hours | 4.29 | nih.gov |
| Planarian | Dugesia japonica | 48 hours | 3.76 | nih.gov |
| Planarian | Dugesia japonica | 72 hours | 3.45 | nih.gov |
| Planarian | Dugesia japonica | 96 hours | 3.20 | nih.gov |
| Crustacean | Tigriopus fulvus | 96 hours | 7.42 | nih.gov |
| Fish | Dicentrarchus labrax | 96 hours | 7.34 | nih.gov |
| Algae | Dunaliella tertiolecta | 96 hours | 4.80 | nih.gov |
| Echinoderm | Paracentrotus lividus (Sea Urchin) | 96 hours | 3.20 | nih.gov |
| Mollusk | Villosa nebulosa | 96 hours | 14.469 | molluskconservation.org |
| Mollusk | Hamiota perovalis | 96 hours | 6.102 | molluskconservation.org |
Beyond mortality, sublethal effects have been observed. For instance, SDS can induce morphological changes in the kidney and spleen of the gilthead seabream (Sparus aurata) and inhibit fertilization success. jocpr.com In juvenile turbot (Scophthalmus maximus), exposure to different concentrations of SDS resulted in varying mortality rates over time. jocpr.com Furthermore, chronic sublethal effects on survival, metabolism, and growth have been noted in juveniles of Centropomus parallelus at different salinities. jocpr.com Developmental abnormalities, such as the incomplete formation of essential structures in gastropod embryos, have also been attributed to SDS exposure. molluskconservation.org
Mechanisms of Environmental Impact at Cellular and Subcellular Levels in Model Organisms
The toxic effects of sodium dodecyl sulfate (B86663) at the organismal level are rooted in its interactions at the cellular and subcellular levels. A primary mechanism of SDS toxicity is the disruption of cell membrane integrity. nih.gov Its amphiphilic nature allows it to alter the permeability of cell membranes, which can lead to the leakage of vital cellular contents. nih.gov
Research on the planarian Dugesia japonica has demonstrated that SDS can induce oxidative stress. nih.gov This is evidenced by increased activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov
Genotoxicity is another significant mechanism of SDS impact. In D. japonica, SDS has been shown to cause DNA damage in a time- and dose-dependent manner, as indicated by a decrease in genomic template stability. nih.gov Furthermore, SDS exposure can affect gene expression. For example, in planarians, it has been observed to upregulate the expression of caspase3, a gene associated with apoptosis, while downregulating the expression of genes involved in cell proliferation, differentiation, and DNA repair, such as piwiA, piwiB, PCNA, cyclinB, and RAD51. nih.gov
At the subcellular level, SDS can interfere with enzyme activity by binding to enzymes. nih.gov In the yeast Saccharomyces cerevisiae, SDS has been shown to affect various cell organelles and lead to both upregulated and downregulated genes, with the protein products localized in the cytoplasm, mitochondria, nucleus, peroxisome, and plasma membrane. jocpr.com The accumulation of SDS in the cytoplasm can also contribute to the misfolding of denatured proteins, which can be toxic to the cell. jocpr.com
Development of Advanced Analytical Methods for Environmental Detection and Quantification of Sodium Dodecyl Sulfate
The monitoring of sodium dodecyl sulfate in environmental samples is crucial for assessing its ecological risk. Consequently, various advanced analytical methods have been developed for its detection and quantification.
One innovative approach involves the use of a cationic fluorescent probe . This method utilizes the self-assembly of the probe with SDS through electrostatic and hydrophobic interactions, resulting in a detectable red fluorescence. This technique allows for the quantitative determination of SDS in the micromolar range. rsc.org
Another novel method is based on the use of polyelectrolyte microcapsules (PMCs) . It was discovered that SDS can destroy these microcapsules. This principle has been applied to create both qualitative and quantitative detection systems. nih.govresearchgate.net
Qualitative Detection: PMCs containing a fluorescently labeled polyallylamine are used. In the presence of SDS at concentrations above a certain threshold (e.g., 5 µg/ml), the capsules are destroyed, leading to an increase in the fluorescence intensity of the solution. nih.govresearchgate.net
Quantitative Detection: This system is based on the turbidimetry of the PMC suspension before and after incubation with an SDS solution. It has a detectable concentration range of 10 to 50 µg/ml. nih.govresearchgate.net
More established analytical techniques have also been refined for SDS detection. Spectrophotometric methods , using dyes like Stains-All, have been improved to be more robust, accurate, and precise by optimizing parameters such as solvent, pH, and light exposure. nih.govHigh-Performance Liquid Chromatography (HPLC) with UV detection offers a highly sensitive method for the quantitative determination of dodecanol (B89629), a component of SDS, in the nanogram range after derivatization. epa.gov
Research into Remediation and Mitigation Strategies for Sodium Dodecyl Sulfate Contamination
Addressing sodium dodecyl sulfate contamination in the environment has led to research into various remediation and mitigation strategies, including bioremediation, phytoremediation, and physicochemical treatments.
Bioremediation utilizes microorganisms capable of degrading SDS. Bacteria that can use SDS as a sole source of carbon play a significant role in its natural attenuation and in engineered remediation systems. nih.gov The efficiency of these microbial communities can be influenced by environmental conditions. For instance, studies have shown that soil bacterial communities can adapt to long-term, low-concentration SDS exposure by enhancing chemotaxis and tolerance. researchgate.netNanobioremediation , which integrates nanotechnology with bioremediation, has shown potential for the degradation of recalcitrant compounds like SDS. nih.gov
Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. Water hyacinth (Eichhornia crassipes) has been investigated for its ability to remove SDS from water. The plant can absorb SDS and convert it into low-molecular-weight degradation intermediates. The efficiency of this process can be enhanced by the presence of extracts from other plants, such as Chromolaena odorata. researchgate.net
Physicochemical treatment methods are also being explored. Surfactant-aided soil washing (SASW) has been employed to remediate soils contaminated with pollutants like lindane, using SDS as the washing agent. researchgate.net The resulting soil washing fluid, containing both the pollutant and SDS, can then be treated using advanced oxidation processes, such as electrolysis with diamond anodes, to achieve complete mineralization. researchgate.net Solar-driven Fenton-like advanced oxidation processes have also been shown to be effective in degrading SDS in water. scilit.com
Emerging Research Directions and Future Outlook for Sodium Dodecyl Sulfate Studies
Design and Characterization of Novel Sodium Dodecyl Sulfate (B86663) Analogues with Tailored Properties for Research
The quest for surfactants with customized properties for specific research applications has led to the design and characterization of novel analogues of sodium dodecyl sulfate. These efforts are largely focused on modifying the hydrophilic head group or the hydrophobic tail to fine-tune characteristics such as detergency, protein denaturation capacity, and mildness.
A significant area of this research is the development of milder anionic surfactants for use in molecular biology and personal care products. nih.govnih.govmdpi.com Two such analogues that have been frequently studied are sodium lauroyl glutamate (B1630785) (SLG) and sodium lauroyl sarcosinate (Sarkosyl). nih.govnih.govmdpi.com These molecules share the same 12-carbon hydrophobic tail as SDS but possess different head groups. nih.gov SLG, with its glutamate-based head group, is noted for being a milder detergent and is used in the solubilization and refolding of proteins from inclusion bodies. nih.govmdpi.com Sarkosyl has also been employed in protein refolding and for the separation of soluble proteins from insoluble protein fibrils found in neuropathological conditions. nih.govnih.gov
The physical properties of these analogues, particularly their micellar size and their effects on protein structure, are subjects of ongoing research. nih.gov For instance, Sarkosyl is known to form smaller micelles compared to SDS and SLG. nih.gov The interaction of these analogues with proteins is also a key area of investigation, with studies showing that the binding affinity and denaturing effects can be modulated by altering the head group. nih.gov
Another direction in the design of novel SDS-related compounds is the exploration of different crystalline forms, or polymorphs. Recently, a novel hydrate (B1144303) form of SDS was discovered, which exhibits different physical properties from the commonly known anhydrous and various hydrate forms. researchgate.net The characterization of such new forms is crucial for understanding the fundamental properties of SDS and for controlling its behavior in various applications.
Table 1: Comparison of Sodium Dodecyl Sulfate and its Analogues
| Compound Name | Chemical Structure of Head Group | Key Differentiating Property | Primary Research Application |
|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | -OSO₃⁻Na⁺ | Strong denaturing agent | SDS-PAGE, cell lysis |
| Sodium Lauroyl Glutamate (SLG) | -NHCO(CH₂)₂CH(NH₂)COO⁻Na⁺ | Milder than SDS | Protein solubilization and refolding |
Advancements in Multiscale Modeling and Simulation of Complex Sodium Dodecyl Sulfate Systems
Computational modeling has become an indispensable tool for understanding the behavior of complex chemical systems at multiple scales, and sodium dodecyl sulfate is no exception. nih.govcecam.org Multiscale modeling approaches, which bridge the gap between atomic-level detail and macroscopic properties, are providing unprecedented insights into the structure and dynamics of SDS micelles, their interactions with other molecules, and their behavior at interfaces. nih.gov
These advanced simulations allow researchers to probe phenomena that are difficult to observe experimentally. For example, molecular dynamics (MD) simulations can reveal the precise arrangement of SDS molecules within a micelle, the dynamics of monomer exchange between micelles and the surrounding solution, and the conformational changes that occur when a protein interacts with an SDS micelle. mdpi.com Coarse-grained molecular dynamics (CG-MD) simulations, which represent groups of atoms as single particles, enable the study of larger systems and longer timescales, such as the formation of complex phases in surfactant solutions. ua.pt
Recent advancements in this field include the development of more accurate force fields for simulating surfactants and the use of enhanced sampling techniques to explore complex energy landscapes. ua.pt These improvements are leading to a more quantitative understanding of SDS behavior. For example, simulations have been used to investigate the synergistic effects between SDS and other surfactants in mixed micelle systems and to elucidate the mechanism of foam stabilization. mdpi.com Furthermore, the integration of machine learning with multiscale modeling is an emerging area that promises to accelerate the discovery of new surfactants with desired properties. cecam.org
Integration of Advanced Experimental Techniques for Comprehensive, In-Situ Characterization of Interactions
To fully understand the complex interactions of sodium dodecyl sulfate in various environments, researchers are increasingly relying on a suite of advanced experimental techniques that allow for in-situ characterization. These methods provide real-time information about the structure, dynamics, and orientation of SDS molecules at interfaces and in solution.
One powerful technique is vibrational sum-frequency-generation (SFG) spectroscopy . SFG is a surface-specific technique that can provide detailed information about the molecular conformation and orientation of surfactants at interfaces. nih.gov It has been used to study the adsorption of SDS onto various surfaces, revealing how the orientation of the SDS molecules changes with concentration. nih.gov
Surface plasmon resonance (SPR) is another valuable tool for studying interfacial phenomena. SPR can monitor the adsorption of molecules onto a surface in real-time, providing kinetic and thermodynamic data about the binding process. nih.gov When combined with SFG, SPR can offer a comprehensive picture of surfactant adsorption, correlating the amount of adsorbed material with its molecular structure. nih.gov
For characterizing the behavior of SDS in bulk solution, techniques such as dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) are employed. ua.pt DLS provides information about the size and size distribution of micelles and other aggregates, while SAXS can reveal their shape and internal structure. ua.pt These techniques have been instrumental in studying the effects of additives, such as polymers and salts, on the aggregation behavior of SDS. ua.ptresearchgate.net
Exploration of Sodium Dodecyl Sulfate's Role in Emerging Biotechnological Processes
While sodium dodecyl sulfate has long been a workhorse in established biotechnological techniques like SDS-PAGE and DNA extraction, researchers are now exploring its potential in a range of emerging applications. rroij.com
One area of active research is the use of SDS in protein refolding . While SDS is a strong denaturant, under certain conditions, it can be used to solubilize and then assist in the refolding of proteins that have been overexpressed in bacteria as insoluble inclusion bodies. nih.gov This is a critical step in the production of many recombinant proteins for therapeutic and industrial purposes.
The interaction of SDS with biofilms is another emerging area of study. Biofilms are communities of microorganisms that are attached to a surface and are notoriously difficult to eradicate. Research has shown that while high concentrations of SDS can have an antimicrobial effect on biofilms of bacteria like Pseudomonas fluorescens, it may also increase the mechanical stability of the biofilm at lower concentrations. nih.gov Understanding these complex interactions is crucial for developing effective strategies to control biofouling in industrial and medical settings.
Furthermore, the biodegradability of SDS is a topic of significant interest. Studies have identified various bacteria, such as Staphylococcus aureus and Bacillus cereus, that are capable of degrading SDS. researchgate.net This research is important for the bioremediation of environments contaminated with detergents and for understanding the environmental fate of this widely used surfactant. researchgate.netsrce.hr
Research into Sustainable Alternatives to Sodium Dodecyl Sulfate and Their Interaction Mechanisms
The growing demand for environmentally friendly and milder consumer products has spurred significant research into sustainable alternatives to sodium dodecyl sulfate. cosmeticsdesign.com A major focus of this research is on amino acid-based surfactants . cosmeticsdesign.com These surfactants, such as glutamates and alaninates, are derived from renewable resources and are readily biodegradable. cosmeticsdesign.com Studies have shown that they are significantly milder than SDS, causing less disruption to the skin's natural barrier. cosmeticsdesign.com For example, sodium cocoyl glutamate has been shown to be exceptionally mild in cell-based assays. cosmeticsdesign.com
Another class of green alternatives being investigated are biosurfactants , which are produced by microorganisms. Sophorolipids are one example of a biosurfactant that is gaining attention. nih.gov While the production costs of biosurfactants have traditionally been high, advancements in fermentation and purification technologies are making them more economically viable. nih.gov
The interaction mechanisms of these alternative surfactants are a key area of research. Understanding how their molecular structure relates to their performance characteristics, such as foaming, cleaning, and their interaction with proteins and lipids, is essential for designing effective and sustainable formulations. The ultimate goal is to develop surfactants that not only have a lower environmental impact but also deliver performance that is comparable or superior to that of traditional surfactants like SDS.
Q & A
Q. How does SDS enable protein separation in SDS-PAGE, and what critical parameters must be optimized for reproducibility?
SDS binds to proteins via hydrophobic interactions, imparting a uniform negative charge-to-mass ratio, which allows separation by molecular weight during electrophoresis. Key parameters include:
- SDS concentration : A 1–2% (w/v) SDS in the gel and running buffer ensures complete denaturation .
- Reducing agents : Add 5% β-mercaptoethanol or dithiothreitol (DTT) to break disulfide bonds .
- Gel composition : Adjust acrylamide/bis-acrylamide ratios (e.g., 12% gels for 10–200 kDa proteins) .
- Sample preparation : Boil samples at 95°C for 5 minutes to ensure uniform SDS binding .
Q. What experimental methods are used to determine the critical micelle concentration (CMC) of SDS, and how do temperature and salinity affect results?
The CMC is typically measured via conductivity, surface tension, or fluorescence assays:
- Conductivity : A sharp inflection point in conductivity vs. concentration plots indicates CMC. For SDS, CMC ranges from 7–10 mM at 25°C in pure water .
- Temperature effects : CMC decreases by ~0.1 mM/°C as temperature rises (e.g., 8.2 mM at 20°C vs. 6.8 mM at 40°C) due to reduced hydration of sulfate headgroups .
- Salinity effects : Adding NaCl lowers CMC (e.g., 1.4 mM with 0.1 M NaCl) by screening electrostatic repulsion between headgroups .
Q. How does SDS stabilize colloidal suspensions in electrophoretic deposition (EPD), and what metrics validate its efficacy?
SDS enhances colloidal stability by increasing zeta potential (surface charge) via adsorption to particle surfaces:
- Optimal SDS concentration : 0.1–0.5% (w/v) in aqueous suspensions reduces agglomeration of materials like MoS₂ .
- Validation : Measure zeta potential using dynamic light scattering (DLS); values > ±30 mV indicate stable dispersions .
- Long-term stability : Monitor sedimentation over weeks; SDS-treated suspensions show minimal settling compared to organic solvents like NMP .
Advanced Research Questions
Q. How do micelle-protein interactions influence artifacts in proteomic studies, and how can these be mitigated?
SDS micelles can nonspecifically bind to hydrophobic protein regions, causing false-positive identifications or masking post-translational modifications. Mitigation strategies include:
- Pre-digestion cleanup : Use detergent removal spin columns or trichloroacetic acid (TCA) precipitation before tryptic digestion .
- Cross-validation : Compare SDS-based extraction with alternative methods (e.g., urea/thiourea buffers) to identify SDS-specific artifacts .
- Quantitative MS : Apply isobaric tags (TMT/iTRAQ) to distinguish true biological variation from SDS-induced biases .
Q. Why do contradictions arise in micellization parameter estimates (CMC, β, n) across studies, and how can these be resolved?
Discrepancies stem from methodological differences:
- Conductivity models : Mass action thermodynamics vs. Debye-Hückel-Onsager theory yield varying β (counterion binding) values (e.g., 0.6–0.8) .
- Aggregation number (n) : Fluorescence quenching gives n ≈ 62 at 25°C, while light scattering reports n ≈ 80 due to assumptions about micelle geometry .
- Resolution : Use multi-technique approaches (e.g., conductivity + small-angle X-ray scattering) and report experimental conditions (T, ionic strength) explicitly .
Q. What computational models predict SDS-mediated partitioning of solutes in micellar systems, and what are their limitations?
- COSMO-RS : Predicts partition coefficients (log P) based on solute surface charge density; accurate for small molecules but underestimates steric effects in peptides .
- UNIFAC : Group contribution method struggles with SDS due to limited interaction parameters for sulfate groups .
- Hybrid approaches : Combine molecular dynamics (MD) with COSMO-RS to account for micelle curvature and solute orientation .
Q. How can SDS concentration be optimized in complex biological buffers without interfering with downstream assays?
- Compatibility testing : For enzyme-linked assays (e.g., ELISA), keep SDS < 0.01% to avoid antibody denaturation .
- Dialysis/ultrafiltration : Remove SDS post-extraction using 3.5 kDa MWCO membranes .
- Alternative surfactants : Use milder detergents (e.g., CHAPS) for assays sensitive to anionic surfactants .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
